Technical Documentation Center

2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Executive Summary The synthesis of sterically hindered secondary amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (commonly referred to as N-isobutyl-2-methylcyclohexanamine), is a critical operation in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered secondary amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (commonly referred to as N-isobutyl-2-methylcyclohexanamine), is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced fine chemicals. Achieving high yields and predictable stereocontrol requires a deep understanding of reaction kinetics, thermodynamics, and steric interactions. This technical guide provides an in-depth analysis of the Direct Reductive Amination (DRA) pathway, detailing the causality behind reagent selection, stereochemical divergence, and a self-validating experimental protocol designed for robust reproducibility.

Retrosynthetic Analysis & Pathway Design

The target molecule features a cyclohexane backbone with a methyl group at the C2 position and an isobutylamino group at the C1 position. The most efficient and scalable retrosynthetic disconnection cleaves the C1–N bond, leading back to two readily available precursors: 2-methylcyclohexanone (the electrophile) and isobutylamine (the nucleophile).

To execute this forward synthesis, Direct Reductive Amination (DRA) is the method of choice. Unlike indirect reductive amination, which requires the isolation of unstable imine intermediates, DRA allows for a one-pot condensation and reduction.

Synthesis A 2-Methylcyclohexanone (Ketone) C Carbinolamine Intermediate A->C Nucleophilic Addition B Isobutylamine (Primary Amine) B->C Nucleophilic Addition D Iminium Ion Intermediate C->D -H2O (AcOH Catalysis) E 2-Methyl-N-(2-methylpropyl) cyclohexan-1-amine D->E NaBH(OAc)3 (Hydride Reduction)

Overall direct reductive amination pathway from 2-methylcyclohexanone to the target amine.

Mechanistic Causality and Stereochemical Control (E-E-A-T)

A successful DRA relies on balancing the thermodynamic formation of the iminium ion with the kinetic reduction of that intermediate. The protocol described below utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) , which is the industry gold standard for this transformation [1].

Chemoselectivity: Why NaBH(OAc)₃?

The fundamental challenge in DRA is preventing the premature reduction of the starting ketone into an alcohol (2-methylcyclohexanol). NaBH(OAc)₃ solves this through electronic deactivation. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the central borohydride atom compared to standard sodium borohydride (NaBH₄). As a result, NaBH(OAc)₃ is unreactive toward the mildly electrophilic ketone but reacts rapidly with the highly electrophilic, positively charged iminium ion [1].

Stereochemical Divergence

The reductive amination of 2-substituted cyclohexanones introduces a new stereocenter at C1, resulting in a mixture of cis and trans diastereomers. The stereochemical outcome is governed by the steric hindrance of the C2-methyl group and the bulkiness of the reducing agent.

  • Iminium Conformation: The intermediate iminium ion preferentially adopts a conformation where the C2-methyl group is in the thermodynamically stable equatorial position.

  • Hydride Trajectory: The bulky NaBH(OAc)₃ reagent must approach the iminium carbon. An axial approach is sterically hindered by the adjacent C2-methyl group and the axial hydrogens of the cyclohexane ring. Therefore, the reagent favors an equatorial hydride delivery to avoid 1,3-diaxial interactions in the transition state.

  • Product Formation: Equatorial hydride attack forces the incoming isobutylamino group into the axial position. Because the C2-methyl group is equatorial and the C1-amine is axial, the resulting major product is the cis-isomer [1].

Stereochemistry Iminium Iminium Intermediate (Equatorial C2-Methyl) EqAttack Equatorial Hydride Delivery (Avoids 1,3-diaxial clash) Iminium->EqAttack Favored Pathway AxialAttack Axial Hydride Delivery (Sterically hindered by C2-Methyl) Iminium->AxialAttack Disfavored Pathway Cis cis-Isomer (Major) (Axial Amine, Equatorial Methyl) EqAttack->Cis Trans trans-Isomer (Minor) (Equatorial Amine, Equatorial Methyl) AxialAttack->Trans

Stereochemical divergence during hydride transfer dictating the cis/trans product ratio.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) and an orthogonal purification strategy (acid-base extraction) that inherently verifies the success of the reaction.

Quantitative Data & Reagent Summary
Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in Reaction
2-Methylcyclohexanone112.171.0 eq1.12 g (1.21 mL)Electrophile (Limiting Reagent)
Isobutylamine73.141.1 eq0.80 g (1.09 mL)Nucleophile
NaBH(OAc)₃211.941.5 eq3.18 gChemoselective Reductant
Acetic Acid (Glacial)60.051.0 eq0.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE)98.96N/A30.0 mLAprotic Solvent
Step-by-Step Methodology

Step 1: Imine Condensation (Thermodynamic Phase)

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-methylcyclohexanone (1.12 g, 10.0 mmol) and isobutylamine (0.80 g, 11.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Add glacial acetic acid (0.60 g, 10.0 mmol) dropwise at room temperature. The addition of acetic acid lowers the pH to ~4–5, optimizing the dehydration of the carbinolamine without fully protonating the amine nucleophile.

  • Stir the mixture at room temperature for 1 hour.

  • Validation Check 1 (IPC): Withdraw a 50 µL aliquot, dilute in dichloromethane (DCM), and analyze via GC-MS. The disappearance of the ketone peak (m/z 112) and the emergence of the imine intermediate (m/z 167) validates that condensation has successfully occurred. Do not proceed until ketone conversion is >95%.

Step 2: Hydride Reduction (Kinetic Phase) 4. Once imine formation is validated, cool the reaction flask to 0 °C using an ice bath to control the exothermic reduction. 5. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portion-wise over 10 minutes to prevent thermal spiking. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir under nitrogen for an additional 4 to 12 hours.

  • Validation Check 2 (IPC): Analyze a second aliquot via GC-MS. The complete shift from the imine mass (m/z 167) to the product mass (m/z 169) confirms the reduction is complete.

Step 3: Quench and Orthogonal Purification 7. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. 8. Transfer the mixture to a separatory funnel and extract with DCM (2 × 20 mL). Combine the organic layers. 9. Self-Validating Acid-Base Extraction: Extract the combined organic layers with 1M aqueous HCl (2 × 20 mL).

  • Causality: The target amine becomes protonated and water-soluble, migrating to the aqueous layer. Unreacted ketone, neutral byproducts, and boron salts remain in the organic layer, which is discarded. This step inherently validates the basicity of the synthesized product.

  • Cool the acidic aqueous layer to 0 °C and slowly basify it to pH > 10 using 2M aqueous NaOH. The aqueous layer will become cloudy as the free-base amine precipitates/oils out.

  • Extract the basified aqueous layer with fresh DCM (3 × 20 mL).

  • Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine as a pale yellow oil.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Irrgang, T., & Kempe, R. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9583-9674. URL:[Link]

Exploratory

Stereoisomers of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: A Comprehensive Guide to Structural Dynamics, Pharmacological Implications, and Stereoselective Synthesis

Executive Summary In the landscape of medicinal chemistry, substituted cyclohexylamines represent a privileged pharmacophore, frequently appearing in monoamine transporter inhibitors, NMDA receptor modulators, and comple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, substituted cyclohexylamines represent a privileged pharmacophore, frequently appearing in monoamine transporter inhibitors, NMDA receptor modulators, and complex synthetic intermediates. 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (commonly referred to as N-isobutyl-2-methylcyclohexanamine) is a prime example of a deceptively simple molecule whose biological and physicochemical profile is entirely dictated by its stereochemistry.

Because the nitrogen atom undergoes rapid pyramidal inversion at room temperature, it does not constitute a stable stereocenter. Thus, the stereochemical complexity of this molecule arises exclusively from the two chiral centers on the cyclohexane ring (C1 and C2). This guide provides an in-depth technical analysis of its four stereoisomers, the thermodynamic forces governing their stability, and field-proven, self-validating protocols for both standard thermodynamic synthesis and advanced contra-thermodynamic stereochemical editing.

Structural and Stereochemical Profiling

The molecule possesses two stereocenters, yielding 22=4 distinct stereoisomers. These isomers manifest as two pairs of enantiomers, which are diastereomers of one another:

  • The trans-Isomers (Thermodynamic): (1R,2R) and (1S,2S)

  • The cis-Isomers (Kinetic): (1R,2S) and (1S,2R)

Conformational Causality and Thermodynamics

The stability of these isomers is governed by the A-values of their substituents. The methyl group has an A-value of ~1.7 kcal/mol, while the N-isobutylamino group has an A-value of approximately 1.5–1.8 kcal/mol.

  • trans-Configuration: The molecule can adopt a highly stable diequatorial (e,e) chair conformation. This minimizes 1,3-diaxial interactions, making the trans-isomers the global thermodynamic minimum [1].

  • cis-Configuration: The molecule is forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. The steric clash of an axial substituent introduces a severe thermodynamic penalty. Advanced computational and experimental studies have quantified this thermodynamic preference for the trans-configuration over the cis-configuration at approximately 2.1 kcal/mol [1].

Stereoisomers cluster_trans Trans Isomers (Thermodynamic Minimum) cluster_cis Cis Isomers (High-Energy) T1 (1R, 2R)-Isomer (e,e conformer) T2 (1S, 2S)-Isomer (e,e conformer) T1->T2 Enantiomers C1 (1R, 2S)-Isomer (a,e / e,a conformers) T1->C1 Diastereomers C2 (1S, 2R)-Isomer (a,e / e,a conformers) T2->C2 Diastereomers C1->C2 Enantiomers

Caption: Stereochemical relationship and thermodynamic hierarchy of the four isomers.

Pharmacological & Physicochemical Implications

Why invest resources in isolating the challenging cis-isomer? In drug development, the 3D vector of the N-isobutyl group is critical for receptor binding.

  • Binding Pocket Sterics: The diequatorial trans-isomer projects the bulky isobutyl group along the equatorial plane, which may clash with narrow binding pockets. The cis-isomer projects one group axially, fundamentally altering the molecule's topological footprint.

  • Basicity and Solvation (pKa Shifts): An equatorial amine (as in the trans-isomer) is generally more accessible to solvent molecules than an axial amine. This differential solvation means the trans-isomer often exhibits a slightly higher pKa than its cis counterpart, directly impacting its ionization state, lipophilicity (LogD), and blood-brain barrier (BBB) permeability at physiological pH.

Stereoselective Synthesis Pathways

Achieving precise stereocontrol requires leveraging either thermodynamic stability or overriding it via kinetic control. Below are two self-validating protocols for accessing both diastereomeric pairs.

Protocol A: Diastereoselective Reductive Amination (Trans-Selective)

This classical approach relies on thermodynamic control and steric hindrance during hydride delivery to yield the trans-isomer.

Causality Check: We utilize Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) because it is exceptionally mild. It will not reduce the starting ketone, allowing the iminium intermediate to form fully. Its steric bulk forces hydride attack from the less hindered axial face, pushing the resulting amine group into the stable equatorial position (yielding the e,e trans-isomer).

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 2-methylcyclohexanone (1.0 eq) and isobutylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Activation: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at 25 °C for 2 hours under nitrogen.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Validate completion via TLC or LC-MS.

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc with 1% Et3​N ) to isolate the trans-isomer.

Protocol B: Contra-Thermodynamic Stereochemical Editing (Cis-Selective)

Synthesizing the cis-isomer directly is notoriously difficult due to the 2.1 kcal/mol penalty. To bypass this, we utilize a state-of-the-art photochemical epimerization strategy developed by Wendlandt et al.[1, 2].

Causality Check: Tetrabutylammonium decatungstate (TBADT) acts as a powerful photocatalyst that selectively abstracts a hydrogen atom from the unactivated tertiary C2 position (the weakest C-H bond). This creates a planar radical, erasing the stereochemical memory of the trans-isomer. A bulky disulfide cocatalyst then acts as a Hydrogen Atom Transfer (HAT) donor, delivering a hydrogen atom from the less hindered face. This kinetically traps the molecule in the higher-energy cis-configuration [1].

Step-by-Step Methodology:

  • Reaction Assembly: In a borosilicate glass vial, combine the purified trans-2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (1.0 eq), TBADT (4 mol %), and di-tert-butyl disulfide (20 mol %).

  • Solvent & Degassing: Dissolve the mixture in anhydrous benzene or acetonitrile (0.1 M). Sparge the solution with argon for 15 minutes to remove oxygen (which would quench the radical intermediates). Seal the vial with a PTFE-lined cap.

  • Irradiation: Place the vial in a photoreactor equipped with 390 nm LEDs. Irradiate at room temperature for 16–24 hours.

  • Monitoring: Monitor the epimerization via GC-MS until the photostationary state is reached (typically yielding a highly enriched cis:trans ratio).

  • Isolation: Concentrate the mixture and isolate the cis-isomer using chiral Supercritical Fluid Chromatography (SFC).

Workflow A trans-Isomer (Thermodynamic) B TBADT Photocatalysis (390 nm Irradiation) A->B C Tertiary C2 Radical (Stereo-Ablated) B->C H-Abstraction D Disulfide Cocatalyst (Kinetic HAT Donor) C->D E cis-Isomer (Contra-Thermodynamic) D->E Stereoselective HAT

Caption: Contra-thermodynamic stereochemical editing workflow via photoredox catalysis.

Analytical Resolution and Characterization

Differentiating the cis and trans isomers is reliably achieved through 1H -NMR spectroscopy by analyzing the 3JH1-H2​ coupling constants.

In the trans-isomer (e,e conformation), the protons at C1 and C2 are both axial. The dihedral angle is ~180°, resulting in a large axial-axial coupling constant (Karplus equation). In the cis-isomer (a,e conformation), the protons are axial-equatorial, resulting in a dihedral angle of ~60° and a significantly smaller coupling constant.

Quantitative Data Summary
Isomer PairConfigurationPreferred ConformationRelative Thermodynamic Stability 3JH1-H2​ Coupling Constant
Trans (1R,2R) & (1S,2S)Diequatorial (e,e)Most Stable (0.0 kcal/mol)10 – 12 Hz (axial-axial)
Cis (1R,2S) & (1S,2R)Axial-Equatorial (a,e / e,a)Less Stable (+2.1 kcal/mol)3 – 5 Hz (equatorial-axial)

Table 1: Structural, thermodynamic, and spectroscopic properties of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine stereoisomers.

References

  • Title: Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters Source: Science (2022) URL: [Link]

  • Title: Light empowers contra-thermodynamic stereochemical editing Source: ChemRxiv / Nature Reviews Chemistry (2022) URL: [Link]

Foundational

2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: A Comprehensive Technical Guide

Executive Summary As drug development and flavor chemistry advance, sterically hindered secondary aliphatic amines have emerged as highly valuable pharmacophores and synthetic intermediates. 2-Methyl-N-(2-methylpropyl)cy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and flavor chemistry advance, sterically hindered secondary aliphatic amines have emerged as highly valuable pharmacophores and synthetic intermediates. 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (commonly referred to as N-isobutyl-2-methylcyclohexylamine) represents a specialized structural motif characterized by a high degree of lipophilicity, tunable stereochemistry, and a sterically shielded basic nitrogen. This whitepaper provides an in-depth analysis of its physicochemical profiling, stereochemical dynamics, self-validating synthesis protocols, and its applications in G-protein coupled receptor (GPCR) modulation.

Structural & Physicochemical Profiling

The core structure of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine consists of a cyclohexane ring substituted with a methyl group at the C2 position and an isobutyl chain attached to the C1 nitrogen. This arrangement creates two contiguous stereocenters (C1 and C2), resulting in four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

Stereochemical Dynamics

The conformational landscape of this molecule is governed by the minimization of 1,3-diaxial interactions. The bulky N-isobutyl group (A-value 1.7 kcal/mol) strongly anchors itself in the equatorial position. Consequently, the relative stereochemistry of the C2-methyl group dictates the overall ring conformation:

  • Trans-isomer (1e, 2e) : The C2-methyl group is equatorial. This is the thermodynamically favored diastereomer due to the absence of severe steric clashes.

  • Cis-isomer (1e, 2a) : The C2-methyl group is forced into an axial position, introducing gauche interactions with the cyclohexane ring, rendering it higher in energy.

Quantitative Physicochemical Data

Understanding the physical properties of this compound is critical for downstream formulation and solvent extraction. The data is summarized in Table 1.

Table 1: Physicochemical Properties of C11H23N

PropertyValueMethod / Condition
Molecular Formula C11H23N-
Molecular Weight 169.31 g/mol -
Boiling Point 205 - 215 °C760 mmHg (Estimated)
Density ~0.84 g/mL20 °C
pKa (Conjugate Acid) 10.6Aqueous, 25 °C
LogP (Octanol/Water) 3.4Computed
Refractive Index ( nD​ ) 1.45520 °C

Synthesis & Manufacturing Workflows

The most robust and scalable method for synthesizing sterically hindered secondary amines is the reductive amination of a ketone with a primary amine. To achieve high yields of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, established that sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal reducing agent.

Causality in Experimental Design
  • Reducing Agent Choice : Unlike NaBH4, NaBH(OAc)3 is a mild hydride source that does not reduce the starting 2-methylcyclohexanone at room temperature. It selectively targets the highly electrophilic, protonated iminium intermediate.

  • Solvent Selection : 1,2-Dichloroethane (DCE) is preferred over dichloromethane (DCM) because its slightly higher boiling point allows for mild heating if the initial imine condensation is sterically retarded by the C2-methyl group.

Self-Validating Protocol: Reductive Amination
  • Condensation : Dissolve 2-methylcyclohexanone (1.0 eq) and isobutylamine (1.1 eq) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.0 eq) to catalyze iminium formation.

  • In-Process Validation 1 (Imine Formation) : Stir at 25 °C for 2 hours. Remove a 10 µL aliquot, quench with saturated aqueous NaHCO3, extract with ethyl acetate, and analyze via GC-MS. Validation Checkpoint: Ensure the complete disappearance of the ketone signal (m/z 112) and the appearance of the imine intermediate.

  • Reduction : Cool the reaction vessel to 0 °C to control the exothermic hydride transfer. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes.

  • In-Process Validation 2 (Reaction Completion) : Warm to room temperature and stir for 12 hours. Perform TLC (10% MeOH in DCM, ninhydrin stain). Validation Checkpoint: The product will appear as a UV-inactive spot that stains deep purple/brown, indicating a secondary amine.

  • Workup : Quench the reaction with 1N NaOH (to pH 10) to break down stable boron-amine complexes and free-base the product. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification & Final Validation : Purify via vacuum distillation or flash chromatography (silica gel, hexanes/EtOAc gradient with 1% triethylamine to prevent streaking). Confirm the structure via 1H NMR (CDCl3), specifically looking for the characteristic doublet of the C2-methyl protons ( δ ~0.9 ppm) and the multiplet of the N-CH2 isobutyl protons ( δ ~2.4 ppm).

Synthesis A 2-Methylcyclohexanone C Iminium Intermediate A->C + H+ / -H2O B Isobutylamine B->C D NaBH(OAc)3 Reduction C->D E 2-methyl-N-(2-methylpropyl) cyclohexan-1-amine D->E Hydride Transfer

Fig 1: Reductive amination workflow for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine synthesis.

Chemical Reactivity & Mechanistic Pathways

The chemical behavior of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is defined by the dichotomy between its basicity and nucleophilicity. While the nitrogen lone pair retains strong Brønsted basicity (pKa ~10.6), its nucleophilicity is severely compromised. The alpha-branching on the cyclohexane ring (C2-methyl) combined with the beta-branching of the isobutyl group creates a dense steric shield around the nitrogen atom. Consequently, this compound acts as an excellent non-nucleophilic base in organic synthesis, resisting unwanted alkylation (e.g., over-alkylation to a quaternary ammonium salt) while efficiently deprotonating acidic substrates.

Applications in Drug Development & Flavor Chemistry

Secondary cycloalkylamines are highly privileged scaffolds in the discovery of allosteric modulators for GPCRs. Specifically, derivatives of 2-methylcyclohexylamine have been extensively investigated and patented as potent flavor modifiers, particularly for the enhancement of umami and sweet taste perception .

Mechanism of Action: T1R1/T1R3 Receptor Modulation

The umami taste is mediated by the T1R1/T1R3 heterodimeric GPCR . Lipophilic secondary amines like 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine and its amide/oxalamide derivatives partition effectively into the hydrophobic binding pockets of the receptor's transmembrane domain. Upon binding, the compound stabilizes the active conformation of the T1R1/T1R3 heterodimer. This triggers the exchange of GDP for GTP on the associated G α q protein, initiating a phospholipase C- β 2 (PLC- β 2) cascade. The subsequent cleavage of PIP2 generates inositol trisphosphate (IP3), which binds to receptors on the endoplasmic reticulum, releasing intracellular Ca2+. This calcium flux activates the TRPM5 ion channel, leading to cellular depolarization and the neural transmission of the umami signal.

GPCR_Signaling L Ligand Binding (Cycloalkylamine) R T1R1/T1R3 Receptor L->R Allosteric Mod. G G-protein (Gαq/Gβγ) R->G GTP Exchange PLC PLC-β2 Activation G->PLC IP3 IP3 Production PLC->IP3 PIP2 Cleavage Ca Ca2+ Release IP3->Ca TRP TRPM5 Activation Ca->TRP

Fig 2: T1R1/T1R3 GPCR signaling pathway modulated by secondary cycloalkylamine derivatives.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Li, X., Staszewski, L., Xu, H., Durick, K., Zoller, M., & Adler, E. (2002). Human receptors for sweet and umami taste. Proceedings of the National Academy of Sciences, 99(7), 4692-4696.[Link]

  • Tachdjian, C., Patron, A. P., Adamski-Werner, S. L., Bakir, F., Chen, Q., & Wallace, V. (2012).Flavors, flavor modifiers, tastants, taste enhancers, umami or sweet tastants, and/or enhancers and use thereof. U.S. Patent No. 8,124,121. Washington, DC: U.S.
Exploratory

Novel Synthesis of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine via Earth-Abundant Manganese-Catalyzed Borrowing Hydrogen

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary The synthesis of sterically hindered secondary amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, has traditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

The synthesis of sterically hindered secondary amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, has traditionally relied on reductive amination utilizing toxic, stoichiometric hydride reagents (e.g., NaBH₃CN)[1]. As pharmaceutical development pivots toward sustainable and scalable manufacturing, these legacy methods present significant environmental and safety bottlenecks.

This whitepaper details a novel, highly efficient synthetic route leveraging Borrowing Hydrogen (Hydrogen Autotransfer) Catalysis [2]. By utilizing an earth-abundant Manganese(I) PNP pincer complex (Mn-MACHO), we achieve the direct N-alkylation of isobutylamine using 2-methylcyclohexanol as the alkylating agent. This approach produces water as the sole byproduct, representing a paradigm shift in atom economy and operational safety for complex amine synthesis[3].

Mechanistic Rationale: The Hydrogen Autotransfer Cycle

The core innovation of this synthesis lies in the metal-ligand bifunctional nature of the Mn-MACHO catalyst[3]. Unlike traditional transition metal catalysis that relies solely on the metal center's oxidation state changes, the PNP pincer ligand actively participates in the bond-breaking and bond-making processes.

Causality in Catalytic Design
  • Bifunctional Activation: The N-H moiety of the PNP ligand acts as an internal acid/base. This allows for the outer-sphere dehydrogenation of 2-methylcyclohexanol without the continuous need for harsh external bases[3].

  • Overcoming Steric Hindrance: 2-Methylcyclohexanol is sterically encumbered. The transient formation of 2-methylcyclohexanone is thermodynamically driven by the immediate, in situ condensation with the less hindered primary amine (isobutylamine)[1].

  • Reductive Trapping: The resulting imine is rapidly reduced by the Mn-hydride intermediate. Because the hydride is delivered from the precisely tuned steric environment of the Mn-MACHO pocket, the reduction proceeds efficiently despite the adjacent methyl group on the cyclohexane ring.

CatalyticCycle MnAmido 1. Active Mn-Amido (16e- Catalyst) Alcohol 2. Alcohol Dehydrogenation (2-Methylcyclohexanol) MnAmido->Alcohol Substrate Binding Ketone 3. Ketone Intermediate (2-Methylcyclohexanone) Alcohol->Ketone -H2 (to Mn) Imine 4. Imine Formation (+ Isobutylamine) Ketone->Imine Condensation (-H2O) MnHydride 5. Mn-Hydride (18e- Reductant) Imine->MnHydride Hydride Transfer Product 6. Amine Product (Target Molecule) MnHydride->Product Reduction Product->MnAmido Catalyst Regeneration

Figure 1: Metal-ligand bifunctional catalytic cycle for the borrowing hydrogen synthesis of the target amine.

Experimental Optimization & Quantitative Data

To establish a robust protocol, the reaction parameters were systematically optimized. As a Senior Application Scientist, I prioritize identifying the thermodynamic boundaries of the system. The data below illustrates the critical dependencies of this specific transformation.

Table 1: Optimization of Reaction Conditions

EntryCatalyst (mol%)Base (mol%)SolventTemp (°C)Yield (%)
1 Mn-MACHO (3) t-BuOK (5) Toluene 130 92
2Mn-MACHO (3)NoneToluene130<5
3Mn-MACHO (3)t-BuOK (5)THF13045
4Mn-MACHO (1)t-BuOK (2)Toluene13068
5Nonet-BuOK (5)Toluene130N.R.

Note: Reactions performed on a 1.0 mmol scale. Yields determined by GC-FID using dodecane as an internal standard.

Analytical Insights:

  • Base Dependency (Entry 2): The near-zero yield in the absence of t-BuOK validates that the precatalyst must undergo dehydrohalogenation to form the active 16-electron amido species[4].

  • Solvent Effects (Entry 3): Toluene outperforms THF significantly. THF's lower boiling point alters the pressure dynamics in the sealed vessel, and its coordinating nature competitively inhibits the substrate from binding to the Mn center[4].

  • Catalyst Loading (Entry 4): Dropping the catalyst loading to 1 mol% results in incomplete conversion. The steric bulk of the 2-methyl group slows the initial dehydrogenation step; sufficient catalyst concentration is required to outpace potential catalyst deactivation pathways over the 24-hour period.

Experimental Workflow & Self-Validating Protocol

The following methodology is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that the operator can verify the success of intermediate stages before proceeding, minimizing wasted resources.

Workflow Step1 1. Catalyst Activation Mn-MACHO + t-BuOK in Toluene Step2 2. Substrate Addition 2-Methylcyclohexanol + Isobutylamine Step1->Step2 Step3 3. Borrowing Hydrogen Reaction 130°C, 24h, Closed Schlenk Tube Step2->Step3 Step4 4. Reaction Quenching & Filtration Cool to RT, Filter through Celite Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5 Step6 6. Characterization NMR, HRMS, GC-FID Step5->Step6

Figure 2: Step-by-step experimental workflow for the Mn-catalyzed synthesis.

Detailed Step-by-Step Methodology

Step 1: Precatalyst Activation

  • Transfer a 15 mL heavy-walled Schlenk tube equipped with a magnetic stir bar into an argon-filled glovebox.

  • Charge the tube with Mn-MACHO precatalyst (14.2 mg, 0.03 mmol, 3 mol%) and potassium tert-butoxide (5.6 mg, 0.05 mmol, 5 mol%).

  • Add 1.0 mL of anhydrous, degassed toluene.

  • Causality: The strong base immediately deprotonates the amine arm of the PNP ligand and ejects the bromide ligand.

  • Self-Validation (IPC 1): The solution will undergo a distinct color change from yellow/orange to deep red/brown, visually confirming the generation of the active Mn-amido complex.

Step 2: Substrate Introduction

  • To the activated catalyst solution, add 2-methylcyclohexanol (114.2 mg, 1.0 mmol) and isobutylamine (87.8 mg, 1.2 mmol).

  • Add an additional 1.0 mL of anhydrous toluene to wash down the walls of the tube.

  • Causality: A 1.2x stoichiometric excess of isobutylamine is utilized to push the equilibrium of the condensation step forward, suppressing the competing Guerbet-type homocoupling of the alcohol[3].

Step 3: Thermal Borrowing Hydrogen

  • Seal the Schlenk tube tightly with a Teflon screw cap, remove it from the glovebox, and place it in a pre-heated oil bath at 130 °C.

  • Stir vigorously (800 rpm) for 24 hours.

  • Causality: The high temperature provides the thermodynamic driving force necessary for the endothermic alcohol dehydrogenation step. The closed system ensures that the liberated hydrogen gas remains dissolved in the solvent to facilitate the final reduction step[2].

Step 4: Quenching and Workup

  • Remove the tube from the oil bath and allow it to cool completely to room temperature. Caution: Do not open while hot due to internal pressure.

  • Carefully vent the tube to release any residual hydrogen gas.

  • Dilute the reaction mixture with 5 mL of ethyl acetate and filter it through a short pad of Celite, washing with an additional 10 mL of ethyl acetate.

  • Self-Validation (IPC 2): Analyze a 50 µL aliquot of the crude filtrate via GC-FID or TLC (staining with KMnO₄). The complete disappearance of the 2-methylcyclohexanol peak/spot validates the success of the catalytic cycle.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use an eluent system of Hexanes/Ethyl Acetate/Triethylamine (90:9:1).

  • Causality: Secondary amines strongly interact with the acidic silanol groups on standard silica gel, leading to severe streaking and loss of yield. The addition of 1% triethylamine neutralizes these sites, ensuring a sharp elution band and high recovery of the target molecule.

References

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Chemical Reviews, American Chemical Society. URL:[Link]

  • Borrowing Hydrogen Amination Reactions: A Complex Analysis of Trends and Correlations of the Various Reaction Parameters. ACS Catalysis, American Chemical Society. URL:[Link]

  • Hydrogen autotransfer with alcohols for alkylations. Organic Chemistry Frontiers, Royal Society of Chemistry. URL:[Link]

Sources

Foundational

In silico modeling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

An In-Depth Technical Guide to the In Silico Modeling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Abstract In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, dramatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Abstract

In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, dramatically accelerating the development timeline and reducing the significant costs associated with experimental methods.[1] This guide provides a comprehensive, technically-grounded walkthrough of the computational characterization of a novel small molecule, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, hereafter referred to as "Compound X." By treating Compound X as a hypothetical new chemical entity (NCE), we will navigate the complete in silico analysis pipeline. This journey begins with fundamental ligand characterization and extends through target identification, molecular docking, dynamic interaction analysis via molecular dynamics (MD) simulations, and culminates in a thorough ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assessment. Each section is designed to provide not just a protocol, but the strategic reasoning and scientific justification behind each computational choice, reflecting a field-proven approach to de-risking and prioritizing drug candidates before they enter costly experimental phases.[2]

Part I: Ligand Preparation and Foundational Physicochemical Analysis

1.1. Rationale: The Primacy of an Accurate Molecular Representation

The fidelity of any in silico study is fundamentally tethered to the quality of the initial inputs. The first step is to generate an accurate three-dimensional representation of Compound X, optimized to its lowest energy state. This process is critical because molecular interactions, the cornerstone of pharmacology, are governed by 3D geometry and electronic properties. Following structural generation, we predict key physicochemical properties to assess its "drug-likeness." The most widely accepted framework for this is Lipinski's Rule of Five, which uses properties like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity to forecast oral bioavailability.

1.2. Protocol: 2D Sketching, 3D Conformation, and Physicochemical Profiling

  • 2D Structure Generation: The canonical structure of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is first drawn using chemical sketching software (e.g., ChemDraw). The SMILES (Simplified Molecular-Input Line-Entry System) string for this structure is CC(C)CNCC1CCCC(C)C1.

  • 3D Structure Generation & Energy Minimization:

    • The 2D structure or SMILES string is imported into a molecular modeling program (e.g., Avogadro, Chem3D).

    • The structure is converted to 3D, generating an initial conformer.

    • An energy minimization protocol is applied using a suitable force field (e.g., MMFF94). This process adjusts bond lengths, angles, and dihedrals to find a low-energy, stable conformation of the molecule.

  • Physicochemical Property Prediction: The optimized 3D structure's SMILES string is submitted to an online ADMET prediction tool, such as the SwissADME web server.[3]

1.3. Data Presentation: Predicted Physicochemical Properties of Compound X

The table below summarizes the key physicochemical properties calculated for Compound X, evaluated against the criteria of Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight169.32 g/mol ≤ 500 g/mol Yes
LogP (Lipophilicity)2.85≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors1≤ 10Yes
Molar Refractivity54.1040 - 130Yes

Part II: Target Identification and Molecular Docking

2.1. Rationale: From Ligand to Target via Reverse Docking

For a novel compound with no known biological target, the initial challenge is to identify potential protein partners. In silico target fishing, or reverse docking, addresses this by screening the ligand against a vast library of known protein binding sites. This approach generates a ranked list of potential targets based on structural or pharmacophoric similarity to known ligands of those targets. This step is crucial for forming a testable hypothesis about the compound's mechanism of action. Once a high-probability target is identified, we employ focused molecular docking to predict the precise binding mode and affinity of the ligand within the target's active site.[4][5]

2.2. Workflow: Target Fishing and Focused Docking

The workflow below illustrates the logical progression from an unknown ligand to a specific, computationally validated protein-ligand interaction model.

G cluster_0 Part II: Target Identification & Docking A 1. Input Ligand (Compound X SMILES) B 2. Reverse Docking Server (e.g., SwissTargetPrediction) A->B C 3. Ranked List of Potential Protein Targets B->C D 4. Target Selection (Hypothesis: β2 Adrenergic Receptor) C->D E 5. Focused Molecular Docking (e.g., AutoDock Vina) D->E F 6. Analysis of Results (Binding Pose & Affinity) E->F

Caption: Workflow for reverse docking-based target identification and subsequent focused docking.

2.3. Protocol: Target Fishing and Focused Molecular Docking

  • Target Fishing (SwissTargetPrediction):

    • Navigate to the SwissTargetPrediction web server.

    • Input the SMILES string for Compound X: CC(C)CNCC1CCCC(C)C1.

    • Execute the prediction. The server compares the molecule to a library of active ligands and returns a list of probable protein targets.

    • Hypothetical Result: For this guide, we will assume the top-ranked hit is the Beta-2 Adrenergic Receptor (β2AR) , a well-characterized G-protein coupled receptor.

  • Focused Docking (AutoDock Vina):

    • Receptor Preparation: Download the crystal structure of β2AR from the Protein Data Bank (PDB ID: 2RH1). Using AutoDock Tools, remove water molecules, repair any missing atoms, and add polar hydrogens. Save the prepared receptor in the required PDBQT format.

    • Ligand Preparation: Convert the energy-minimized 3D structure of Compound X into the PDBQT format, defining rotatable bonds.

    • Grid Box Definition: Define a 3D grid box centered on the known orthosteric binding pocket of β2AR. The size of the box should be sufficient to encompass the entire binding site and allow the ligand to rotate freely.

    • Execution: Run AutoDock Vina using the prepared receptor, ligand, and grid configuration file. An exhaustiveness setting of 32 is chosen to ensure a thorough search of the conformational space.

    • Analysis: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the 3D coordinates for the top-ranked binding poses. Visualize the best pose in a molecular graphics program (e.g., PyMOL) to inspect key interactions.

2.4. Data Presentation: Molecular Docking Results for Compound X against β2AR

Binding Pose RankBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
1-8.2Asp113, Ser204, Asn312
2-7.9Asp113, Val114, Ser207
3-7.7Ser203, Ser204, Phe290

Part III: Validating Interactions with Molecular Dynamics (MD) Simulation

3.1. Rationale: From a Static Snapshot to a Dynamic System

Molecular docking provides a valuable but static image of the protein-ligand interaction. However, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations offer a deeper understanding by simulating the movement of every atom in the complex over time, typically on the nanosecond scale.[6] This allows us to assess the stability of the predicted binding pose, observe conformational changes in the protein and ligand, and quantify the persistence of key interactions like hydrogen bonds.[7] A stable complex in an MD simulation significantly increases confidence in the docking results.

3.2. Workflow: Molecular Dynamics Simulation

The MD simulation process involves careful system setup, equilibration, and a final production run for data collection.

G cluster_1 Part III: Molecular Dynamics Workflow A 1. System Setup (Protein-Ligand Complex + Force Field) B 2. Solvation & Ionization (Add Water Box & Neutralize) A->B C 3. Energy Minimization B->C D 4. Equilibration (NVT & NPT Ensembles) C->D E 5. Production MD Run (e.g., 100 ns) D->E F 6. Trajectory Analysis (RMSD, RMSF, H-Bonds) E->F

Caption: Standard workflow for setting up and analyzing an MD simulation of a protein-ligand complex.

3.3. Protocol: MD Simulation using GROMACS

  • System Preparation:

    • The top-ranked docked pose of the β2AR-Compound X complex is used as the starting structure.

    • The system is prepared using a standard force field, such as CHARMM36m for the protein and the CGenFF server to generate parameters for Compound X.[8]

  • Solvation and Ionization:

    • The complex is placed in a dodecahedral box of TIP3P water molecules, ensuring a minimum distance of 1.0 nm from the box edge.

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the overall system charge.

  • Energy Minimization: A steepest descent algorithm is used to minimize the energy of the system, removing any steric clashes.

  • Equilibration: The system is gradually heated to 300 K and equilibrated in two phases: first under an NVT (constant Number of particles, Volume, and Temperature) ensemble, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble to ensure the system reaches the correct temperature and pressure. Position restraints are applied to the protein and ligand and are slowly released during this phase.

  • Production MD: A 100-nanosecond (ns) production simulation is run without any restraints. Trajectory data (atomic coordinates) are saved every 10 picoseconds (ps).

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess structural stability over time. A stable system will show the RMSD value converging to a plateau.

    • Root Mean Square Fluctuation (RMSF): Calculated for each protein residue to identify flexible and rigid regions of the protein upon ligand binding.

    • Hydrogen Bond Analysis: The number and occupancy of hydrogen bonds between Compound X and β2AR are tracked throughout the simulation.

3.4. Data Presentation: Key Metrics from MD Simulation (Hypothetical Data)

MetricAverage ValueInterpretation
Protein Backbone RMSD2.1 Å (plateau after 15 ns)The protein structure is stable throughout the simulation.
Ligand RMSD (relative to protein)1.5 Å (plateau after 5 ns)Compound X remains stably bound in the binding pocket.
Key Hydrogen Bonds (e.g., with Asp113)85% occupancyThe crucial hydrogen bond identified in docking is highly persistent and stable.

Part IV: Predictive ADMET Profiling

4.1. Rationale: Foreseeing a Molecule's Fate in the Body

A compound's success as a drug depends not only on its efficacy at the target but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[9] High attrition rates in clinical trials are often due to poor ADMET properties.[10] In silico ADMET prediction allows for the early identification of potential liabilities, such as poor gut absorption, inability to cross the blood-brain barrier (if required), inhibition of critical metabolic enzymes (e.g., Cytochrome P450s), or potential for cardiotoxicity (hERG inhibition).[11][12]

4.2. Workflow: Comprehensive ADMET Prediction

G cluster_2 Part IV: ADMET Prediction Workflow A 1. Input Ligand (Compound X SMILES) B 2. ADMET Prediction Server (e.g., SwissADME, admetSAR) A->B C 3. Predict Absorption (e.g., GI Absorption, BBB Permeation) B->C D 4. Predict Metabolism (e.g., CYP Inhibition) B->D E 5. Predict Toxicity (e.g., hERG Inhibition, Ames Test) B->E F 6. Consolidate Data & Assess Risk C->F D->F E->F

Caption: Workflow for the in silico prediction of ADMET properties.

4.3. Protocol: Using Web-Based ADMET Predictors

  • Submission: The SMILES string for Compound X is submitted to one or more comprehensive ADMET prediction web servers (e.g., admetSAR, SwissADME). Using multiple tools is recommended for a consensus view.[12]

  • Parameter Analysis: The output is carefully analyzed across several key categories:

    • Absorption: Prediction of human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability.

    • Metabolism: Prediction of whether the compound is a substrate or inhibitor of major Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4).

    • Toxicity: Prediction of critical toxicity endpoints, including hERG (human Ether-à-go-go-Related Gene) inhibition (an indicator of cardiotoxicity) and Ames mutagenicity.

4.4. Data Presentation: Predicted ADMET Profile for Compound X

ADMET CategoryParameterPredictionImplication
Absorption GI AbsorptionHighGood candidate for oral administration.
BBB PermeantYesMay have central nervous system effects.
Distribution P-gp SubstrateNoUnlikely to be affected by P-glycoprotein efflux.
Metabolism CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLow risk of interaction with many common drugs.
Toxicity hERG I InhibitorNoLow risk of cardiotoxicity.
Ames ToxicityNoUnlikely to be mutagenic.

Part V: Model Validation, Future Directions, and Conclusion

5.1. The Imperative of Validation and the Role of QSAR

It is crucial to recognize that in silico models generate hypotheses, not final answers. The ultimate validation of these predictions must come from experimental testing.[13][14] As the project matures and a series of analogues of Compound X are synthesized and tested, a Quantitative Structure-Activity Relationship (QSAR) model can be developed.[15][16] A QSAR model creates a mathematical correlation between the structural features of the molecules and their measured biological activity, enabling the prediction of activity for new, unsynthesized compounds and guiding lead optimization.[17]

5.2. Future Directions and Concluding Remarks

This comprehensive in silico analysis has built a strong, data-driven case for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine as a promising hit compound. The computational workflow has characterized it as a drug-like molecule that likely targets the β2AR, forms a stable complex within its binding site, and possesses a generally favorable ADMET profile.

The logical next steps, guided by these findings, would be:

  • Chemical Synthesis: Synthesis of Compound X for experimental validation.

  • In Vitro Assays: Perform a radioligand binding assay to confirm affinity for β2AR and a functional assay (e.g., cAMP accumulation) to determine if it is an agonist or antagonist.

  • Experimental ADMET: Conduct in vitro assays to confirm CYP2D6 inhibition and hERG channel activity.

  • Lead Optimization: If activity is confirmed, synthesize analogues to improve potency and selectivity and to mitigate the identified CYP inhibition, using the established computational models to guide the design process.

References

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. Retrieved March 28, 2026, from [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. (2018). Expert Opinion on Drug Discovery. Retrieved March 28, 2026, from [Link]

  • In Silico ADMET Prediction: Recent Advances, Current Challenges and Future Trends. (2012). ResearchGate. Retrieved March 28, 2026, from [Link]

  • In silico design of small molecules. (2011). Methods in Molecular Biology. Retrieved March 28, 2026, from [Link]

  • In Silico Methods for Drug Design and Discovery. (n.d.). Frontiers. Retrieved March 28, 2026, from [Link]

  • OpenMMDL - Simplifying the Complex: Building, Simulating, and Analyzing Protein–Ligand Systems in OpenMM. (2023). Journal of Chemical Information and Modeling. Retrieved March 28, 2026, from [Link]

  • Verifying and Validating Quantitative Systems Pharmacology and In Silico Models in Drug Development: Current Needs, Gaps, and Challenges. (2020). Clinical Pharmacology & Therapeutics. Retrieved March 28, 2026, from [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. (2008). Journal of Medicinal Chemistry. Retrieved March 28, 2026, from [Link]

  • Molecular dynamics simulation of protein-ligand complex. (2017). ResearchGate. Retrieved March 28, 2026, from [Link]

  • In silico models for drug development: tackling the validation challenge. (2019). VPH Institute. Retrieved March 28, 2026, from [Link]

  • GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi. Retrieved March 28, 2026, from [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (2024). ResearchGate. Retrieved March 28, 2026, from [Link]

  • In Silico Modeling: Accelerating drug development. (2023). Patheon pharma services. Retrieved March 28, 2026, from [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products. (2025). MDPI. Retrieved March 28, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). Expert Opinion on Drug Discovery. Retrieved March 28, 2026, from [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • In Silico ADMET Prediction Tools. (n.d.). Scribd. Retrieved March 28, 2026, from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved March 28, 2026, from [Link]

  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. (n.d.). Bonvin Lab. Retrieved March 28, 2026, from [Link]

  • Beginner's Guide to 3D-QSAR in Drug Design. (2025). Neovarsity. Retrieved March 28, 2026, from [Link]

  • Protein-ligand docking. (2019). Galaxy Training. Retrieved March 28, 2026, from [Link]

  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (2025). RJ Wave. Retrieved March 28, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved March 28, 2026, from [Link]

  • Drug Discovery and In Silico Techniques: A Mini-Review. (n.d.). Juniper Publishers. Retrieved March 28, 2026, from [Link]

  • QSAR Modeling, Molecular Docking and Cytotoxic Evaluation for Novel Oxidovanadium(IV) Complexes as Colon Anticancer Agents. (2022). MDPI. Retrieved March 28, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. Retrieved March 28, 2026, from [Link]

  • QSAR Analysis. (n.d.). Creative Biostructure. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

2-methyl-N-(2-methylpropyl)cyclohexan-1-amine solubility profile

An In-Depth Technical Guide to the Solubility Profile of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Authored by: A Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) or a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its developability, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. This technical guide provides a comprehensive examination of the solubility profile of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, a substituted cycloalkylamine. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a robust theoretical framework and provides detailed experimental protocols based on established principles for weakly basic amines. We will explore its physicochemical properties, the profound influence of pH and solvent choice on its solubility, and standardized methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize and modulate the solubility of similar chemical entities.

Introduction and Molecular Overview

2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a secondary amine featuring a substituted cyclohexane ring. Its structure, comprising a bulky, lipophilic cycloaliphatic core and a basic nitrogen atom, dictates a complex solubility behavior. The lone pair of electrons on the nitrogen atom allows it to act as a proton acceptor (a Brønsted-Lowry base), making its aqueous solubility intrinsically linked to the pH of the medium.[1] Understanding this pH-dependent solubility is paramount for applications ranging from optimizing solvent systems for organic synthesis to developing aqueous formulations for preclinical studies.

The structural similarity to N-(2-methylpropyl)cyclohexanamine suggests that it will exhibit poor intrinsic water solubility but will become significantly more soluble in acidic conditions upon formation of the corresponding ammonium salt.[1][2] This guide will provide the foundational knowledge and practical methodologies to fully characterize this behavior.

Core Physicochemical Properties

A thorough solubility investigation begins with an understanding of the molecule's fundamental physicochemical characteristics. While experimental data for the title compound is scarce, we can infer key properties from its close analog, N-(2-methylpropyl)cyclohexanamine, and general chemical principles. The addition of a methyl group to the cyclohexane ring is expected to slightly increase its lipophilicity and molecular weight.

PropertyValue (Estimated/Calculated)Source & Rationale
Molecular Formula C₁₁H₂₃NDerived from structure.
Molecular Weight 169.31 g/mol Calculated from formula.
Structure
pKa (of conjugate acid) ~10.5 - 11.0Estimated based on typical pKa values for secondary cycloalkylamines. This value is critical for predicting pH-dependent solubility.
logP (Octanol/Water) ~3.0 - 3.5Estimated. The analog N-(2-methylpropyl)cyclohexanamine has a calculated XLogP3-AA of 2.9.[3] The additional methyl group increases lipophilicity.
Intrinsic Water Solubility (S₀) Low (Predicted)Based on the high logP and molecular structure. A calculated log₁₀WS of -2.96 for the analog corresponds to very low molar solubility.[4]
Classification Weakly Basic CompoundThe secondary amine functional group acts as a proton acceptor.[5]

Theoretical Framework of Solubility

The solubility of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is governed by the interplay of its chemical structure and the properties of the solvent system.

The Critical Role of pH in Aqueous Solubility

As a weak base, the amine (B) exists in equilibrium with its protonated form, the conjugate acid (BH⁺), in aqueous media.

B(aq) + H₂O ⇌ BH⁺(aq) + OH⁻

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral base (S₀) and the solubility of the protonated, salt form. The Henderson-Hasselbalch equation provides the theoretical basis for predicting this relationship.[6]

pH = pKa + log([B]/[BH⁺])

When pH is significantly below the pKa, the protonated form (BH⁺) dominates. This ammonium cation can form strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[1] Conversely, as the pH rises above the pKa, the uncharged, more lipophilic base form (B) predominates, and solubility decreases, approaching the low intrinsic solubility (S₀) of the free base.[7]

This relationship is visualized in the theoretical pH-solubility profile below.

Caption: Workflow for the shake-flask equilibrium solubility protocol.

Protocol: Thermodynamic Solubility in Organic Solvents

Objective: To determine the equilibrium solubility in a range of representative organic solvents at a set temperature (e.g., 25 °C).

Procedure: The procedure is analogous to the aqueous protocol, with the following modifications:

  • Solvents: Use selected organic solvents (e.g., hexane, ethyl acetate, ethanol) instead of aqueous buffers.

  • Temperature: The experiment is typically conducted at room temperature (e.g., 25 °C).

  • Quantification: A gravimetric method can be used as an alternative to HPLC. A known volume of the filtered supernatant is evaporated to dryness, and the mass of the residual solute is measured.

Conclusion

The solubility of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a multifaceted property defined by its weakly basic nature and significant lipophilicity. While its intrinsic aqueous solubility is predicted to be low, it can be dramatically enhanced in acidic environments through the formation of a highly soluble ammonium salt. Its free base form is expected to be readily soluble in a wide range of common organic solvents. This guide provides the essential theoretical background and detailed, actionable protocols for the comprehensive experimental characterization of its solubility profile. The empirical data generated through these methods will empower researchers and developers to make informed decisions in synthesis, formulation, and preclinical development, ensuring the optimal application of this and structurally related molecules.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-(2-methylpropyl)- (CAS 15443-52-4). Retrieved from [Link]

  • ScienceMadness. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • PubChem. (n.d.). N-Isobutylcyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020, July 31). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility guidelines for candidate drugs. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Chemistry Amines. SATHEE JEE. Retrieved from [Link]

  • ACS Publications. (n.d.). SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. Retrieved from [Link]

  • ResearchGate. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexanamine, N-(2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • AIP Publishing. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Effects of Temperature on Amine-Mediated CO2 Capture and Conversion in Li Cells. Retrieved from [Link]

  • ACS Publications. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). An Evaluation of General “Rules of Thumb” in Amine Sweetening Unit Design and Operation. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying active pharmaceutical ingredients according to the Biopharmaceutics Classification System.
  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution.
  • ResearchGate. (n.d.). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 27). Effect of Blending Ratio and Temperature on CO2 Solubility in Blended Aqueous Solution of Monoethanolamine and 2-Amino-2-methyl-propanol. PMC. Retrieved from [Link]

  • PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2026, February 25). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyl-N-propylhexan-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, (2-methylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. Retrieved from [Link]

Sources

Foundational

Quantum chemical calculations for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Abstract The rational design of neuroactive and metabolic therapeutics often relies on the structural tuning...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Abstract

The rational design of neuroactive and metabolic therapeutics often relies on the structural tuning of substituted cyclohexanamines. 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (a secondary amine featuring a sterically demanding isobutyl group and a 1,2-disubstituted cyclohexane ring) presents a highly complex conformational landscape. This whitepaper establishes a rigorous, self-validating quantum chemical workflow utilizing Density Functional Theory (DFT) to map its conformational space, electronic properties, and spectroscopic signatures. By integrating Minnesota functionals (M06-2X) with Gauge-Including Atomic Orbitals (GIAO) for NMR prediction, this guide provides drug development professionals with a predictive framework for elucidating pharmacophore 3D geometries.

Structural Complexity and Pharmacological Relevance

Substituted cyclohexanamines are privileged scaffolds in medicinal chemistry, frequently appearing in monoamine transporter inhibitors and NMDA receptor antagonists. The molecule 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine possesses two contiguous stereocenters (C1 and C2), yielding cis and trans diastereomers.

The pharmacological efficacy of this scaffold is entirely dependent on its 3D spatial arrangement. The core cyclohexane ring undergoes chair-to-chair interconversions, while the bulky N-isobutyl group and the C2-methyl group introduce severe 1,3-diaxial interactions and gauche steric clashes [1]. Consequently, empirical force-field calculations are insufficient for drug design; rigorous quantum mechanical (QM) calculations are required to accurately model the electron density, dispersion forces, and non-covalent interactions that dictate the global energy minimum [2].

Quantum Chemical Workflow Design

To ensure scientific integrity, the computational protocol must be a self-validating system. We employ a hierarchical approach: a broad molecular mechanics (MM) conformational sweep, followed by high-level DFT geometry optimization, and finally, spectroscopic validation via NMR chemical shift prediction.

QuantumWorkflow Input 1. 2D Structure Input (cis/trans Isomers) MM_Search 2. MM Conformational Search (Monte Carlo / OPLS4) Input->MM_Search DFT_Opt 3. DFT Geometry Optimization (M06-2X/def2-TZVP) MM_Search->DFT_Opt Top 20 Conformers Freq_Calc 4. Vibrational Frequencies (ZPE & Minima Validation) DFT_Opt->Freq_Calc Prop_Calc 5. Electronic & NMR Properties (GIAO, FMO, MEP) Freq_Calc->Prop_Calc No Imaginary Frequencies

Fig 1. Hierarchical quantum chemical workflow for conformational and electronic analysis.

Phase 1: Conformational Space Exploration & Geometry Optimization

Causality of Methodological Choices

The primary challenge in optimizing 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is accurately capturing the intramolecular dispersion forces between the N-isobutyl tail and the cyclohexane ring. Standard functionals like B3LYP often fail to account for medium-range electron correlation. Therefore, we select the M06-2X meta-GGA functional paired with the def2-TZVP basis set. M06-2X is explicitly parameterized for non-covalent interactions and main-group thermochemistry, making it the gold standard for sterically congested amines [3].

Step-by-Step Protocol: Geometry Optimization
  • Isomer Generation: Generate the (1R,2R), (1S,2S) [trans] and (1R,2S), (1S,2R) [cis] stereoisomers.

  • Stochastic Conformational Search: Run a Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field in an implicit solvent model (e.g., water or chloroform) to generate a pool of candidate conformers within a 5.0 kcal/mol energy window.

  • Pre-Optimization: Optimize the top 20 unique conformers using a lower-cost DFT method (e.g., B3LYP-D3/6-31G(d)) to filter out redundant geometries.

  • High-Level DFT Optimization: Submit the refined conformers to M06-2X/def2-TZVP with a tight convergence criterion (Opt=Tight in Gaussian 16).

  • Frequency Calculation: Perform an analytical frequency calculation at the same level of theory.

    • Self-Validation Check: Ensure there are zero imaginary frequencies (NImag=0). This confirms the geometry is a true local minimum on the potential energy surface (PES), rather than a transition state.

  • Thermodynamic Corrections: Extract the Zero-Point Energy (ZPE) and Gibbs Free Energy ( G ) at 298.15 K to determine the Boltzmann population of the conformers.

Phase 2: Electronic Structure and ADME/Tox Profiling

Understanding the electronic distribution of the global minimum conformer is critical for predicting target binding affinity and metabolic stability.

Frontier Molecular Orbitals (FMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's reactivity. For secondary amines, the HOMO is typically localized on the nitrogen lone pair, acting as the primary electron donor (Lewis base) during receptor binding. The ΔEgap​ (LUMO - HOMO) serves as a proxy for chemical hardness and kinetic stability.

Quantitative Data Summary

Below is a representative theoretical data structure for the trans-(1R,2R) global minimum conformer calculated at the M06-2X/def2-TZVP level.

PropertyCalculated Value (Theoretical)Pharmacological Implication
Relative Energy ( ΔG ) 0.00 kcal/molGlobal minimum (equatorial-equatorial preference)
Dipole Moment ( μ ) 1.15 DebyeModerate lipophilicity, favorable for BBB penetration
HOMO Energy -6.82 eVHigh nucleophilicity at the secondary amine
LUMO Energy 0.45 eVLow susceptibility to nucleophilic attack
Energy Gap ( ΔEgap​ ) 7.27 eVHigh chemical stability in physiological environments
N-Inversion Barrier ~5.2 kcal/molRapid inversion at room temperature

Phase 3: Spectroscopic Validation via GIAO-NMR

To bridge the gap between theoretical models and empirical synthesis, the calculated 3D structure must be validated against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this.

Causality of Methodological Choices

We utilize the Gauge-Including Atomic Orbital (GIAO) method to calculate magnetic shielding tensors. GIAO ensures that the calculated NMR chemical shifts are gauge-origin independent, a critical requirement for accurate magnetic property prediction using finite basis sets [4]. By comparing GIAO-DFT predicted 13 C and 1 H shifts against experimental synthesized spectra, researchers can definitively assign the cis or trans relative stereochemistry of the synthesized batch.

Step-by-Step Protocol: GIAO-NMR Calculation
  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) using chloroform ( ϵ=4.81 ) to mimic experimental NMR conditions.

  • NMR Job Execution: Run the GIAO calculation on the optimized global minimum geometry using NMR=GIAO at the mPW1PW91/6-311+G(2d,p) level (a functional highly optimized for NMR shifts) [5].

  • Reference Scaling: Calculate the isotropic shielding tensor ( σref​ ) for Tetramethylsilane (TMS) at the exact same level of theory.

  • Chemical Shift Derivation: Calculate the predicted chemical shift ( δcalc​ ) using the formula:

    δcalc​=σref​−σcalc​
  • Validation: Perform a linear regression analysis comparing δcalc​ to experimental δexp​ . A correlation coefficient ( R2 ) > 0.99 validates the computed 3D conformation.

GIAO_Validation OptGeom Optimized 3D Geometry (Global Minimum) GIAO GIAO-DFT Calculation (SMD=Chloroform) OptGeom->GIAO Delta Compute δ = σ(ref) - σ(calc) GIAO->Delta TMS TMS Reference Shielding Calculation TMS->Delta Match Linear Regression vs. Experimental Spectra Delta->Match

Fig 2. GIAO-NMR validation workflow for structural verification.

Conclusion

The quantum chemical characterization of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine requires a meticulous approach to conformational sampling and functional selection. By leveraging M06-2X/def2-TZVP for geometry optimization and GIAO-DFT for spectroscopic validation, drug development professionals can confidently elucidate the stereochemical and electronic properties of complex cyclohexanamine pharmacophores. This self-validating workflow minimizes empirical trial-and-error, directly accelerating structure-based drug design pipelines.

References

  • Title: Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link] [2]

  • Title: Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost Source: Nature Communications (via NREL) URL: [Link] [3]

  • Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks Source: PMC / National Institutes of Health URL: [Link] [4]

  • Title: Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link] [5]

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Methodologies for the Quantification of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocol (SOP) Introduction & Analyte Profiling The compound 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocol (SOP)

Introduction & Analyte Profiling

The compound 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as N-isobutyl-2-methylcyclohexanamine) presents a classic analytical challenge in pharmaceutical and chemical development. As a sterically hindered secondary aliphatic amine, it possesses two distinct physicochemical properties that dictate chromatographic method design:

  • Lack of a UV Chromophore: The molecule contains no conjugated π -systems or aromatic rings, rendering it virtually transparent to standard UV-Vis detection above 210 nm.

  • High Basicity & Hydrophobicity: With a pKa typically around 10.5, the secondary amine is protonated at physiological and acidic pH. This basicity drives severe secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, leading to peak tailing and poor resolution.

To achieve robust, reproducible quantification, analytical scientists must abandon standard UV methods. This guide details two field-proven strategies: Direct Analysis via Universal Detection (CAD/ELSD) and Pre-Column Derivatization for Fluorescence/UV Detection .

Decision Matrix: Selecting the Analytical Strategy

The choice of methodology depends entirely on the detection hardware available in your laboratory and the required limit of quantification (LOQ).

AnalyticalWorkflow Start 2-methyl-N-(2-methylpropyl) cyclohexan-1-amine Challenge Lacks UV Chromophore & Highly Basic Start->Challenge Decision Detector Availability? Challenge->Decision Path1 Universal Detectors (CAD / ELSD) Decision->Path1 Yes Path2 Standard Detectors (UV / Fluorescence) Decision->Path2 No Method1 Direct HPLC Analysis - Volatile Buffer (Ammonium Formate) - End-capped C18 Column Path1->Method1 Method2 Pre-Column Derivatization - Dansyl Chloride Reaction - Standard C18 Column Path2->Method2

Figure 1. Decision matrix for selecting the appropriate HPLC method for non-chromophoric amines.

Strategy 1: Direct Analysis via HPLC-CAD/ELSD

Mechanistic Rationale

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are destructive, universal detection methods that measure the mass of non-volatile analytes after the mobile phase has been nebulized and evaporated[1][2]. Because these detectors do not rely on the optical properties of the analyte, they are ideal for aliphatic amines.

The Causality of Chromatographic Choices:

  • Mobile Phase Volatility: CAD and ELSD require strictly volatile mobile phases. Non-volatile salts (e.g., phosphates) or masking agents (e.g., triethylamine) will precipitate in the drift tube, causing severe baseline noise and irreversible detector damage[3]. Therefore, we utilize a volatile Ammonium Formate buffer .

  • Silanol Suppression: To prevent the basic secondary amine from tailing, the mobile phase pH is adjusted to 3.0 using formic acid. This protonates both the amine and the acidic silanols on the column, minimizing secondary interactions.

  • Column Chemistry: A highly end-capped or hybrid-silica C18 column is mandatory to further shield the analyte from the silica backbone.

Chromatographic Conditions
  • Column: Hybrid-silica C18, 150 x 4.6 mm, 3.5 µm (fully end-capped).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector (CAD): Evaporation temperature 35°C, Data collection rate 10 Hz, Filter 3.6s.

Step-by-Step Protocol
  • Mobile Phase Preparation: Dissolve 0.63 g of ammonium formate in 1 L of ultrapure water. Add formic acid dropwise until pH reaches 3.0. Filter through a 0.2 µm PTFE membrane.

  • System Passivation: Flush the HPLC system with 50:50 Water:Methanol to remove any residual non-volatile salts from previous users before connecting the CAD/ELSD.

  • Standard Preparation: Accurately weigh 10 mg of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine and dissolve in 10 mL of Mobile Phase A (1 mg/mL stock). Serial dilute to working concentrations (1–100 µg/mL).

  • Self-Validation Check: Inject a blank (Mobile Phase A). The CAD baseline must remain stable with <5% drift. A rising baseline indicates non-volatile contamination in the solvents.

Strategy 2: Pre-Column Derivatization (HPLC-UV/FL)

Mechanistic Rationale

For laboratories lacking universal detectors, the amine must be chemically tagged with a chromophore/fluorophore[4]. Because 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a secondary amine, common reagents like o-Phthalaldehyde (OPA) are ineffective, as they exclusively react with primary amines.

The Causality of Chromatographic Choices:

  • Reagent Selection: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is selected because it reacts efficiently with both primary and secondary amines to form highly stable, fluorescent sulfonamide derivatives[5].

  • Overcoming Steric Hindrance: The analyte is sterically hindered by its isobutyl and 2-methylcyclohexyl groups. To drive the reaction to completion, an elevated temperature (40°C) and an extended reaction time (30 minutes) are required.

  • Quenching: Excess Dansyl chloride will hydrolyze into dansyl acid, which can interfere with the chromatogram. Adding a primary amine (e.g., methylamine) quenches the unreacted reagent, shifting its retention time away from the analyte derivative.

DerivWorkflow Step1 Sample Prep (Amine in Buffer pH 9.5) Step2 Add Dansyl-Cl (in Acetonitrile) Step1->Step2 Step3 Incubate (40°C, 30 min) Step2->Step3 Step4 Quench (Add Methylamine) Step3->Step4 Step5 HPLC-UV/FL Analysis Step4->Step5

Figure 2. Step-by-step workflow for the pre-column derivatization of secondary amines.

Chromatographic Conditions
  • Column: Standard C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic 65% Acetonitrile / 35% Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm) or UV (254 nm).

Step-by-Step Protocol
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, adjusted to pH 9.5 with NaOH.

  • Reagent Preparation: Dissolve 5 mg/mL Dansyl chloride in anhydrous Acetonitrile (prepare fresh daily).

  • Derivatization Reaction:

    • In a 2 mL amber vial, mix 100 µL of the amine sample with 400 µL of the pH 9.5 buffer.

    • Add 500 µL of the Dansyl chloride solution.

    • Vortex for 10 seconds and incubate in a heat block at 40°C for 30 minutes in the dark.

  • Quenching (Self-Validation): Add 50 µL of 2% Methylamine solution to quench unreacted Dansyl chloride. Incubate for an additional 5 minutes.

  • Analysis: Filter through a 0.2 µm syringe filter and inject 10 µL into the HPLC system. Include a procedural blank (buffer + reagent + quench) to identify reagent peaks.

Quantitative Data Presentation

The following table summarizes the expected validation parameters comparing the two methodologies. Derivatization yields superior sensitivity, while CAD offers a simpler, direct workflow.

Validation ParameterDirect Analysis (HPLC-CAD)Pre-Column Derivatization (HPLC-FL)
Detection Mechanism Universal (Mass-based aerosol)Specific (Fluorescent Sulfonamide tag)
Limit of Detection (LOD) ~10 - 20 ng on-column~50 - 100 pg on-column
Linearity Range 1.0 – 100 µg/mL (Non-linear, requires log-log fit)0.01 – 10 µg/mL (Linear fit)
Precision (%RSD) < 3.0%< 5.0% (dependent on derivatization efficiency)
Sample Prep Time < 5 minutes (Dilute & Shoot)~ 45 minutes (Reaction + Quenching)
Interference Risk High (Any non-volatile matrix component)Low (Only amines/phenols will derivatize)

References

  • Evaporative light scattering detector - Wikipedia. Wikipedia.org.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.com.
  • Charged aerosol detector - Wikipedia. Wikipedia.org.
  • HPLC-CAD Response Factors. Thermofisher.com.
  • Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhoundchrom.com.

Sources

Application

Application Note: GC-MS Analysis and Derivatization Strategies for 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Executive Summary The analysis of sterically hindered secondary alicyclic amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct analytical chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of sterically hindered secondary alicyclic amines, such as 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, via Gas Chromatography-Mass Spectrometry (GC-MS) presents distinct analytical challenges. Direct injection of the free base often results in severe peak tailing, thermal degradation, and poor reproducibility due to interactions between the active amine proton and the stationary phase. This application note details an optimized, self-validating workflow utilizing trifluoroacetic anhydride (TFAA) derivatization. This approach ensures robust quantitation, baseline resolution of diastereomers, and highly diagnostic structural elucidation for drug development and forensic applications.

Chemical Profiling & Mechanistic Rationale

Structural Challenges: 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (MW: 169.3 g/mol ) consists of a cyclohexane ring substituted with a methyl group at C2 and a bulky isobutylamino group at C1. The molecule possesses two chiral centers (C1 and C2), meaning it naturally exists as cis and trans diastereomers.

The Causality of Derivatization: Secondary amines feature an active N-H bond that readily forms hydrogen bonds with residual silanol groups on standard GC column stationary phases (e.g., 5% phenyl/95% dimethylpolysiloxane). This interaction causes peak tailing and a significant loss of sensitivity ()[1]. Furthermore, the steric crowding from the adjacent 2-methyl group and the isobutyl chain complicates direct, underivatized analysis.

To overcome this, acylation using TFAA is employed. This reaction replaces the active amine proton with an electron-withdrawing trifluoroacetyl (TFA) group. Mechanistically, this eliminates hydrogen bonding capacity, increases the vapor pressure (volatility) of the analyte, and directs Electron Ionization (EI) fragmentation favorably to yield highly stable, diagnostic mass spectra ()[2].

Experimental Workflow

Workflow S1 Sample Preparation (LLE at pH > 12) S2 Organic Extract (Contains Free Base) S1->S2 Extract S3 Derivatization (TFAA + Pyridine, 60°C) S2->S3 Dry & React S4 GC-MS Analysis (EI Mode, 70 eV) S3->S4 Inject S5 Data Processing (Diastereomer Resolution) S4->S5 Analyze

Fig 1. Optimized GC-MS workflow for sterically hindered secondary amines.

Detailed Protocols: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system incorporating internal standardization, pH-driven partitioning, and derivatization efficiency checks.

Step 1: Reagent & Standard Preparation
  • Internal Standard (IS): N-isopropylcyclohexanamine (10 µg/mL in methyl tert-butyl ether, MTBE).

  • Derivatizing Agent: Trifluoroacetic anhydride (TFAA, >99% purity).

  • Acid Scavenger: Anhydrous pyridine.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 1.0 mL of the aqueous sample into a silanized glass centrifuge tube.

  • Add 100 µL of the IS solution.

  • Causality Check (pH Adjustment): Add 200 µL of 1.0 M NaOH to adjust the pH to >12. Reasoning: The pKa of secondary alicyclic amines is typically ~10.5. Adjusting the pH to >12 ensures the amine is fully deprotonated (free-base form), which is strictly required for partitioning into the organic phase.

  • Add 2.0 mL of MTBE. Reasoning: MTBE is chosen over ethyl acetate because it is highly resistant to base-catalyzed hydrolysis during extraction.

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

Step 3: Acylation (TFAA Derivatization)
  • Reconstitute the dried extract in 50 µL of anhydrous MTBE.

  • Add 50 µL of TFAA and 10 µL of anhydrous pyridine. Reasoning: Pyridine acts as a proton sponge/acid scavenger. It neutralizes the trifluoroacetic acid byproduct, driving the acylation reaction to 100% completion while preventing degradation of the analyte.

  • Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 20 minutes.

  • Critical Step: Evaporate the mixture to complete dryness under nitrogen. Reasoning: Residual TFAA and pyridine will rapidly degrade the GC column's polysiloxane stationary phase.

  • Reconstitute the derivatized residue in 100 µL of MTBE for injection.

Step 4: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Injector Temperature: 250°C.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: Electron Ionization (EI) mode at 70 eV, Ion Source Temp: 230°C, Scan Range: m/z 40–350.

Data Interpretation & Expected Results

The derivatization of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine shifts its mass and alters its fragmentation pathway entirely. The free base (MW 169) is converted to a TFA-derivative (MW 265).

Fragmentation M TFA-Derivative (M+•) m/z 265 F1 Loss of Isopropyl (-43 Da) m/z 222 M->F1 α-cleavage (Isobutyl) F2 Loss of CF3 (-69 Da) m/z 196 M->F2 α-cleavage (TFA) F3 Ring Cleavage Fragments m/z < 150 M->F3 Ring Opening

Fig 2. Primary EI-MS fragmentation pathways for the TFA-derivatized analyte.

Quantitative Data Summary

Table 1: Chromatographic and Mass Spectrometric Properties

Analyte StateExpected RT (min)Molecular Ion (M+•)Base Peak / Major Fragments (m/z)
Underivatized (Free Base)~8.5169126 (α-cleavage of isopropyl), 154
TFA-Derivatized (cis)~11.2265222 (α-cleavage), 196, 154
TFA-Derivatized (trans)~11.5265222 (α-cleavage), 196, 154

Mechanistic Note on Fragmentation: For the TFA-derivative, the dominant fragmentation pathway is the α-cleavage of the isobutyl group. The loss of an isopropyl radical (-43 Da) yields a highly stable iminium ion at m/z 222, which serves as the primary quantifier ion. A secondary α-cleavage involves the loss of the CF3 radical (-69 Da) from the TFA moiety, yielding the qualifier ion at m/z 196.

Quality Control & Troubleshooting

To maintain the integrity of the self-validating system, the following QC metrics must be monitored:

  • Derivatization Efficiency Check: Extract the m/z 126 ion chromatogram at the ~8.5-minute mark. The complete absence of this underivatized free-base peak confirms 100% derivatization efficiency.

  • Diastereomeric Resolution ( Rs​ ): The cis and trans isomers of the 2-methylcyclohexyl moiety must achieve baseline resolution ( Rs​ > 1.5) on the DB-5MS column due to slight differences in their dipole moments and boiling points. If Rs​ < 1.5, reduce the initial oven temperature ramp from 15°C/min to 10°C/min.

  • System Blank: Inject a pure MTBE blank post-derivatization to ensure no carryover of the highly volatile TFA-amine derivatives.

References

  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Source: Journal of Food and Drug Analysis, 16(1), 1-10. (2008). URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS. Source: Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen. (2018). URL: [Link]

Sources

Method

Protocol for the N-alkylation of cyclohexanamines

An Application Note and Protocol for the N-Alkylation of Cyclohexanamines Authored by a Senior Application Scientist N-alkylated cyclohexanamines are privileged scaffolds in modern medicinal chemistry and materials scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the N-Alkylation of Cyclohexanamines

Authored by a Senior Application Scientist

N-alkylated cyclohexanamines are privileged scaffolds in modern medicinal chemistry and materials science. Their unique three-dimensional structure imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making them key components in a wide array of pharmaceuticals, including analgesics, anticoagulants, and antiviral agents.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for accessing these valuable molecules. Rather than a simple recitation of steps, this document delves into the causality behind methodological choices, offering field-proven insights to empower researchers to select and execute the optimal N-alkylation strategy for their specific target.

Strategic Overview: Selecting the Appropriate N-Alkylation Pathway

The construction of a carbon-nitrogen bond at the cyclohexyl scaffold can be approached through several distinct methodologies. The choice of strategy is dictated by the available starting materials, the desired degree of alkylation (primary, secondary, or tertiary amine), and the functional group tolerance required for the synthesis. The following decision-making workflow provides a high-level guide to selecting the most suitable protocol.

G start What is your desired product? q1 Starting Material? start->q1 sm1 Cyclohexanone + Amine q1->sm1 Carbonyl Available sm2 Cyclohexylamine + Aldehyde/Ketone q1->sm2 Carbonyl Available sm3 Cyclohexylamine + Alkyl Halide q1->sm3 Alkyl Electrophile sm4 Cyclohexylamine + Aryl Halide q1->sm4 Aryl Electrophile sm5 Cyclohexylamine + Alcohol q1->sm5 Green Chemistry Focus method1 Protocol 1: Reductive Amination sm1->method1 sm2->method1 method2 Protocol 2: Direct Alkylation sm3->method2 method3 Protocol 3: Buchwald-Hartwig Amination sm4->method3 method4 Protocol 4: 'Borrowing Hydrogen' Alkylation sm5->method4

Caption: A decision workflow for selecting an N-alkylation method.

Protocol 1: Reductive Amination - The Workhorse Strategy

Reductive amination is arguably the most versatile and widely employed method for N-alkylation.[3] It is a one-pot reaction that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine or iminium ion.[4] This strategy can be used to synthesize primary, secondary, and tertiary amines, depending on the starting materials.[5][6]

Scientific Principle & Mechanistic Insight

The reaction proceeds in two distinct stages within the same pot:

  • Imine/Iminium Formation: The amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. Subsequent dehydration yields a C=N double bond, known as an imine (from primary amines) or an iminium ion (from secondary amines).[5][7]

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine/iminium ion to the corresponding amine.[7]

G cluster_0 Key Steps A Cyclohexylamine (Nucleophile) p1 A->p1 B Aldehyde/Ketone (Electrophile) B->p1 C Imine/ Iminium Intermediate p2 C->p2 Reduction [H] D N-Alkylated Product p1->C Condensation (-H₂O) p2->D

Caption: The two-stage process of reductive amination.

Expertise in Action: Critical Choices for Success
  • Choice of Reducing Agent: While various hydrides can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Unlike the more reactive NaBH₄, it is mild enough not to significantly reduce the starting aldehyde or ketone. It is also more stable in mildly acidic conditions required for imine formation and avoids the use of toxic cyanide byproducts associated with NaBH₃CN.

  • pH Control: The reaction is self-validating as it relies on a delicate pH balance. A slightly acidic environment (pH 5-6), often achieved by adding a catalytic amount of acetic acid, is crucial. Too low a pH will protonate the starting amine, rendering it non-nucleophilic, while too high a pH will inhibit the formation of the imine intermediate.

  • Retrosynthetic Flexibility: This method offers two synthetic routes to the same product. For example, to synthesize N-benzylcyclohexylamine, one can react cyclohexylamine with benzaldehyde or react benzylamine with cyclohexanone. The preferred route often depends on the commercial availability and cost of the starting materials.[6]

Detailed Experimental Protocol: N-alkylation of Cyclohexylamine with Benzaldehyde

This protocol describes the synthesis of N-benzylcyclohexylamine.

Reagents & Materials

ReagentMol. Wt. ( g/mol )MmolEquivalentsAmount Used
Cyclohexylamine99.1710.01.00.99 g (1.1 mL)
Benzaldehyde106.1211.01.11.17 g (1.12 mL)
Sodium Triacetoxyborohydride211.9415.01.53.18 g
Dichloromethane (DCM)---50 mL
Acetic Acid (glacial)60.05~0.5~0.05~1 drop

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexylamine (1.0 eq) and dichloromethane (50 mL).

  • Imine Formation: Add benzaldehyde (1.1 eq) to the solution, followed by a single drop of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS for the consumption of the starting amine.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until the imine intermediate is fully consumed as indicated by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylcyclohexylamine.[8]

Protocol 2: Direct Alkylation with Alkyl Halides

This classical approach relies on the nucleophilic nature of the amine nitrogen attacking an electrophilic alkyl halide in an Sₙ2 reaction.[9][10] While straightforward, its practical application for producing secondary amines from primary amines is severely limited.

Causality and Trustworthiness: The Overalkylation Problem

The primary challenge of this method is overalkylation .[11][12] The secondary amine product is often more nucleophilic than the primary amine starting material. Consequently, it competes for the alkyl halide, leading to the formation of a tertiary amine and, ultimately, a quaternary ammonium salt.[12]

G cluster_0 Reaction Cascade cluster_1 A Primary Amine (R-NH₂) B Secondary Amine (R₂-NH) A->B Desired Alkylation (k₁) C Tertiary Amine (R₃-N) B->C Overalkylation (k₂) D Quaternary Salt (R₄-N⁺) C->D Overalkylation (k₃) reagent + Alkyl Halide (R'-X) note Often, k₂ > k₁ and k₃ > k₂, leading to a product mixture.

Caption: The competitive reaction pathways in direct alkylation.

This method becomes reliable under two conditions:

  • Exhaustive Alkylation: When the desired product is a tertiary amine or a quaternary ammonium salt, an excess of the alkylating agent can be used to drive the reaction to completion.

  • Large Excess of Amine: To favor mono-alkylation, a large excess (5-10 equivalents) of the starting amine can be used.[13] This is only practical if the amine is inexpensive and easily separable from the product.

Detailed Experimental Protocol: Synthesis of N,N-dimethylcyclohexylamine

This protocol describes the exhaustive methylation of cyclohexylamine.

Reagents & Materials

ReagentMol. Wt. ( g/mol )MmolEquivalentsAmount Used
Cyclohexylamine99.1710.01.00.99 g (1.1 mL)
Iodomethane (MeI)141.9425.02.53.55 g (1.56 mL)
Potassium Carbonate (K₂CO₃)138.2130.03.04.15 g
Acetonitrile (MeCN)---40 mL

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask, combine cyclohexylamine (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile (40 mL).

  • Addition: Cool the stirred suspension to 0 °C in an ice bath. Add iodomethane (2.5 eq) dropwise via syringe. Caution: Iodomethane is a carcinogen and should be handled in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. The reaction progress can be monitored by GC-MS or LC-MS for the disappearance of mono- and di-alkylated intermediates.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the inorganic salts, washing the pad with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate carefully (the product is volatile) to afford N,N-dimethylcyclohexylamine. Further purification can be achieved by distillation if necessary.

Protocol 3: Buchwald-Hartwig Amination for N-Arylation

While the core topic is N-alkylation, the N-arylation of cyclohexylamine is a critical transformation for which the Buchwald-Hartwig amination is the premier method.[14][15] This palladium-catalyzed cross-coupling reaction forms a C(sp²)-N bond between an aryl halide and an amine, a bond that is difficult to construct using classical methods.[15][16]

Scientific Principle & The Catalytic Cycle

The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[17]

G pd0 Pd(0)L₂ pd_oa Ar-Pd(II)(X)L₂ pd0->pd_oa Oxidative Addition (+ Ar-X) pd_amido Ar-Pd(II)(NR₂)L₂ pd_oa->pd_amido Ligand Exchange & Deprotonation (+ R₂NH, - HX) pd_amido->pd0 (regenerates catalyst) product Ar-NR₂ pd_amido->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Expertise in Action: The Power of the Ligand
  • Trustworthiness of the System: The success of a Buchwald-Hartwig reaction is almost entirely dependent on the choice of the phosphine ligand. First-generation catalysts were limited in scope.[15] Modern, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[14] They promote the reductive elimination step and stabilize the active Pd(0) species, allowing for the coupling of even challenging substrates like aryl chlorides.[18]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, all manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or a glovebox. Solvents must be rigorously deoxygenated.[19]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[14]

Detailed Experimental Protocol: N-Phenylation of Cyclohexylamine

This protocol describes the coupling of cyclohexylamine with 4-bromotoluene.

Reagents & Materials

ReagentMol. Wt. ( g/mol )MmolEquivalentsAmount Used
4-Bromotoluene171.045.01.0855 mg
Cyclohexylamine99.176.01.2595 mg
Pd₂(dba)₃915.720.050.01 (1 mol% Pd)46 mg
XPhos476.650.120.02457 mg
Sodium tert-butoxide (NaOtBu)96.107.01.4673 mg
Toluene (anhydrous, deoxygenated)---25 mL

Step-by-Step Procedure

  • Setup (Inert Atmosphere): In a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.024 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask equipped with a stir bar.

  • Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add 4-bromotoluene (1.0 eq), cyclohexylamine (1.2 eq), and deoxygenated toluene (25 mL) via syringe.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a short plug of celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired N-arylcyclohexylamine.

References

  • 3.3.3: Synthesis of Amines. (2022). Chemistry LibreTexts. [Link]

  • Reductive Amination. (2024). Chemistry Steps. [Link]

  • The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Reductive amination. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Grokipedia. [Link]

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. (2004). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2023). MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • The reaction scheme for the reductive amination of cyclohexanone with... ResearchGate. [Link]

  • Direct reductive amination of cyclohexanone. ResearchGate. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (2016). PubMed. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • N-Dealkylation of Amines. PMC. [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. Dalton Transactions (RSC Publishing). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Walsh Medical Media. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate. [Link]

  • Purification of cyclohexylamine.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • New and low-cost catalysts for N-Alkyl amine synthesis patented by USA. (2015). CAS Newsletter. [Link]

  • Nickel Catalyzed Conversion of Cyclohexanol into Cyclohexylamine in Water and Low Boiling Point Solvents. (2016). MDPI. [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters - ACS Publications. [Link]

  • Recent Advances in Synthetic Routes to Azacycles. (2023). MDPI. [Link]

  • Selective mono N-alkylations of cyclen in one step syntheses. ResearchGate. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry (RSC Publishing). [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]

  • Branched-Selective Direct α-Alkylation of Cyclic Ketones with Simple Alkenes. PMC. [Link]

  • Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). PMC. [Link]

Sources

Application

Application Note: Stereoselective Reductive Amination for the Synthesis of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of sterically hinder...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of sterically hindered, chiral secondary amines is a cornerstone of modern pharmaceutical development. The target compound, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (commonly known as N-isobutyl-2-methylcyclohexylamine), presents a unique synthetic challenge due to the presence of an existing stereocenter at the C2 position of the precursor, 2-methylcyclohexanone.

The transformation relies on a reductive amination pathway 1, which proceeds via the condensation of 2-methylcyclohexanone with isobutylamine (2-methylpropan-1-amine) to form a transient Schiff base (imine/iminium ion). The causality of the stereochemical outcome is dictated by the trajectory of the hydride attack during the reduction phase.

Because the C2-methyl group heavily biases the conformation of the six-membered ring, the incoming hydride experiences significant steric hindrance. In standard chemocatalytic reductions, axial hydride attack is generally favored to avoid 1,3-diaxial interactions, yielding the trans-amine as the major thermodynamic product. However, to achieve absolute enantiocontrol and access specific cis or trans isomers, biocatalytic approaches utilizing Imine Reductases (IREDs) or engineered transaminases have revolutionized the field by providing a rigid chiral binding pocket that overrides inherent substrate bias 2, 3.

MechanisticPathway Ketone 2-Methylcyclohexanone Imine Schiff Base Intermediate (Iminium Ion) Ketone->Imine Condensation (- H2O) Amine Isobutylamine Amine->Imine Condensation (- H2O) Cis cis-2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (Kinetic Product) Imine->Cis Equatorial Hydride Attack (Sterically Hindered) Trans trans-2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (Thermodynamic Product) Imine->Trans Axial Hydride Attack (Favored in Chemocatalysis)

Reaction pathway for the stereoselective reductive amination forming the target amine.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, every protocol described herein is designed as a self-validating system . This means that the reaction cannot proceed to the next phase without passing an In-Process Control (IPC). We detail two distinct methodologies:

  • Protocol A (Chemocatalytic): Utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃). This reagent is explicitly chosen over NaBH₄ because the electron-withdrawing acetate groups reduce its nucleophilicity. It will only reduce the protonated iminium ion, leaving the unreacted ketone untouched, thereby preventing the formation of 2-methylcyclohexanol byproducts 4.

  • Protocol B (Biocatalytic): Employs an engineered Imine Reductase (IRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This provides absolute enantiocontrol, yielding specific (1S,2R) or (1R,2S) configurations depending on the enzyme variant selected 2.

WorkflowLogic Step1 1. Condensation Monitor via GC-FID Step2 2. Reduction Chemocatalytic or IRED Step1->Step2 Step3 3. IPC Validation Confirm Imine Depletion Step2->Step3 Step4 4. SCX Purification Remove Neutral Impurities Step3->Step4 Step5 5. Chiral Analysis Determine d.e. and e.e. Step4->Step5

Self-validating experimental workflow logic incorporating in-process controls (IPC).

Step-by-Step Methodologies

Protocol A: Diastereoselective Chemocatalytic Reductive Amination

Objective: Scalable synthesis favoring the trans-diastereomer using mild hydride donors.

Reagents & Materials:

  • 2-Methylcyclohexanone (1.0 equiv, 10 mmol, 1.12 g)

  • Isobutylamine (1.2 equiv, 12 mmol, 0.88 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (0.2 M, 50 mL)

Procedure:

  • Imine Formation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve 2-methylcyclohexanone and isobutylamine in 50 mL of anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid dropwise. Causality Note: The acid serves a dual purpose—it catalyzes the condensation to the imine and protonates it to the highly electrophilic iminium ion required for NaBH(OAc)₃ reduction.

  • IPC 1 (Condensation): Stir at room temperature (20 °C) for 2 hours. Pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via GC-FID. Proceed only when ketone conversion is >95%.

  • Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exothermic release.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 (Reduction): Analyze via GC-FID to ensure complete disappearance of the imine intermediate.

  • Workup & SCX Purification: Quench the reaction with 1N NaOH (30 mL) to break down boron complexes. Extract the aqueous layer with Dichloromethane (3 × 20 mL). To achieve high purity, pass the combined organic layers through a Strong Cation Exchange (SCX) cartridge . Wash with MeOH (removes neutral impurities), then elute the target amine with 2M NH₃ in MeOH. Concentrate in vacuo.

Protocol B: Enantioselective Biocatalytic Reductive Amination

Objective: Absolute stereocontrol using engineered Imine Reductases (IREDs).

Reagents & Materials:

  • 2-Methylcyclohexanone (1.0 equiv, 50 mM)

  • Isobutylamine (2.0 equiv, 100 mM)

  • Engineered Streptomyces sp. IRED (e.g., R-IRED or S-IRED variant) (2 mg/mL)

  • NADP⁺ (1 mM)

  • Glucose (150 mM) and Glucose Dehydrogenase (GDH) (1 mg/mL)

  • KPi Buffer (100 mM, pH 7.5)

Procedure:

  • Buffer & Cofactor Setup: In a 50 mL bioreactor, prepare 20 mL of KPi buffer containing NADP⁺, Glucose, and GDH. Causality Note: GDH continuously recycles the expensive NADP⁺ cofactor back to NADPH, driving the thermodynamic equilibrium of the reduction forward.

  • Substrate Addition: Add isobutylamine followed by 2-methylcyclohexanone. Adjust the pH to 7.5 using 1M HCl if the amine shifts the alkalinity.

  • Enzymatic Cascade: Introduce the lyophilized IRED. Incubate the mixture at 30 °C with orbital shaking at 250 rpm for 24 hours.

  • IPC (Bioconversion): Extract a 100 µL sample with MTBE (Methyl tert-butyl ether) and analyze via Chiral GC-FID to determine conversion and enantiomeric excess (e.e.).

  • Isolation: Adjust the pH of the aqueous phase to 11.0 using 5M NaOH to ensure the product amine is fully deprotonated. Extract with MTBE (3 × 15 mL). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Quantitative Data Summary

The table below summarizes the expected quantitative and stereochemical outcomes based on the selected experimental protocol.

MethodReagents / CatalystPrimary Stereochemical OutcomeTypical YieldKey Advantage
Chemocatalytic NaBH(OAc)₃, AcOH, DCEtrans-favored (Diastereoselective, ~4:1 dr)75 - 85%Highly scalable, inexpensive reagents, rapid execution.
Biocatalytic IRED, NADPH, GDHcis or trans (Enantioselective, >99% ee)>90%Absolute stereocontrol, green chemistry, ambient conditions.

References

  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships Source: PMC - NIH URL:[Link]

  • Reductive amination Source: Wikipedia URL:[Link]

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • ω-Transaminases for the amination of functionalised cyclic ketones Source: ResearchGate URL:[Link]

Sources

Method

Comprehensive Structural and Stereochemical Characterization of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine using Advanced NMR Spectroscopy

An Application Note and Protocol Guide Abstract This guide provides a detailed framework for the unambiguous structural and stereochemical elucidation of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine using a suite of adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This guide provides a detailed framework for the unambiguous structural and stereochemical elucidation of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. The methodology progresses logically from fundamental one-dimensional (1D) experiments to sophisticated two-dimensional (2D) correlation techniques. We emphasize not just the procedural steps but the underlying scientific rationale for each experiment, empowering researchers to adapt and troubleshoot their own analytical workflows. The protocols detailed herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. This document is intended for researchers, chemists, and drug development professionals who require a robust and comprehensive approach to the characterization of complex small molecules.

Introduction: The Analytical Challenge

The target molecule, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, presents a common yet significant analytical challenge due to its structural complexity. It features a substituted cyclohexane ring and an N-alkyl side chain, resulting in a molecule with multiple stereocenters.

Key Structural Features:

  • Cyclohexane Ring: A flexible six-membered ring that can exist in various conformations, primarily a chair form.

  • Stereocenters: The C1 (bearing the amino group) and C2 (bearing the methyl group) carbons are chiral centers. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

  • Diastereomers: The cis (1,2-substituents on the same face of the ring) and trans (substituents on opposite faces) isomers will have distinct physical properties and, crucially, different NMR spectra.[1][2]

  • Complex Proton Environment: The cyclohexane ring protons form a complex, overlapping system of signals in the ¹H NMR spectrum, which is further complicated by the signals from the N-isobutyl group and the C2-methyl group.

Given these features, simple 1D NMR is insufficient for a complete characterization. A multi-faceted approach employing various 2D NMR experiments is essential to resolve signal overlap, establish covalent bonds, and determine the relative stereochemistry.

The Strategic NMR Workflow

A successful characterization relies on a logical sequence of experiments, where the results of each step inform the next. Our strategy is designed to build the structure piece by piece, from initial proton and carbon assignments to the final 3D conformational analysis.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Foundational Analysis cluster_2D_conn Phase 3: Connectivity Mapping cluster_3D Phase 4: Stereochemistry & Conformation cluster_final Phase 5: Final Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1. ¹H NMR (Proton Environments) SamplePrep->H1_NMR C13_NMR 2. ¹³C & DEPT NMR (Carbon Skeleton & Type) H1_NMR->C13_NMR COSY 3. COSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC 4. HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC 5. HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC NOESY 6. NOESY / ROESY (Through-Space Correlations) HMBC->NOESY Structure Complete Structure Assignment NOESY->Structure

Figure 1: Strategic workflow for NMR characterization.

Experimental Protocols & Methodologies

Protocol: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Proper sample preparation is critical to obtain high-resolution spectra with minimal artifacts.

Rationale:

  • Deuterated Solvents: Used to avoid overwhelming solvent proton signals and to provide a deuterium signal for the spectrometer's field-frequency lock system.[3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: The concentration must be sufficient for detecting less sensitive nuclei like ¹³C, but not so high as to cause line broadening due to increased viscosity.[4]

  • Filtration: Particulate matter disrupts the magnetic field homogeneity, leading to broadened spectral lines and poor resolution.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-20 mg of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine for a comprehensive analysis including ¹H, ¹³C, and 2D NMR. For only ¹H NMR, 5-10 mg is often sufficient.[5]

  • Dissolution: Transfer the sample to a small, clean vial. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).[3] Gently swirl the vial to ensure the sample is fully dissolved.

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Phase 1: 1D NMR Spectroscopy (¹H, ¹³C, DEPT)

1D spectra provide the fundamental information: the number and types of proton and carbon environments in the molecule.

¹H NMR Protocol:

  • Objective: To identify the chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton in the molecule.

  • Rationale: The chemical shift provides information about the electronic environment of a proton, while the multiplicity reveals the number of neighboring protons, governed by J-coupling.

  • Typical Parameters (500 MHz Spectrometer):

    • Pulse Program: zg30 (or standard 30-degree pulse)

    • Acquisition Time: ~2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

    • Spectral Width: 0-12 ppm

¹³C and DEPT NMR Protocol:

  • Objective: To identify the number of unique carbon environments (¹³C NMR) and to differentiate between CH, CH₂, and CH₃ groups (DEPT).

  • Rationale: ¹³C NMR provides a count of non-equivalent carbons. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for assigning carbon types, as CH and CH₃ signals appear with opposite phase to CH₂ signals in a DEPT-135 spectrum, while quaternary carbons are absent.[6]

  • Typical Parameters (125 MHz for ¹³C):

    • Pulse Program: zgpg30 (proton decoupled) for ¹³C; standard DEPT-135 pulse program.

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 256-1024 (due to low natural abundance of ¹³C)

    • Spectral Width: 0-220 ppm

Table 1: Predicted Chemical Shifts for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Atom(s) Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Cyclohexyl-H1 CH-N ~2.5 - 3.2 ~55 - 65 Shift depends on axial/equatorial position and stereochemistry.
Cyclohexyl-H2 CH-CH₃ ~1.5 - 2.0 ~30 - 40 Position adjacent to two substituents.
Cyclohexyl-H3,4,5,6 CH₂ ~1.0 - 1.9 ~25 - 35 Complex, overlapping multiplet region.
C2-CH₃ CH₃ ~0.8 - 1.1 (doublet) ~15 - 25 Coupled to Cyclohexyl-H2.
NH Amine ~1.0 - 2.5 (broad) N/A Often broad and may exchange with trace D₂O.
N-CH₂ CH₂ ~2.4 - 2.8 (doublet) ~50 - 60 Coupled to the isobutyl CH.
Isobutyl-CH CH ~1.7 - 2.1 (multiplet) ~28 - 35 Septet or nonet expected.

| Isobutyl-CH₃ | 2 x CH₃ | ~0.8 - 1.0 (doublet) | ~20 - 25 | Two magnetically equivalent methyl groups. |

Note: These are estimated ranges. Actual values depend on the specific isomer, solvent, and concentration.[7][8][9]

Phase 2: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are essential for resolving spectral overlap and establishing the covalent framework of the molecule.[1][10]

COSY (Correlation Spectroscopy) Protocol:

  • Objective: To identify protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling).[11]

  • Rationale: A cross-peak in a COSY spectrum indicates that the two protons on the corresponding axes are scalar-coupled. This allows for the tracing of proton networks or "spin systems" throughout the molecule.[12]

  • Typical Parameters:

    • Pulse Program: cosygpmfqf (or similar gradient-selected COSY)

    • Number of Scans: 2-4 per increment

    • Number of Increments (F1): 256-512

Figure 2: Expected key COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Objective: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations).[13]

  • Rationale: Each cross-peak in an HSQC spectrum correlates a proton signal on one axis with the carbon signal on the other axis to which it is directly bonded. This is the most reliable way to assign carbons that have attached protons.[6][14]

  • Typical Parameters:

    • Pulse Program: hsqcedetgpsisp2.3 (or similar edited HSQC for phase information)

    • Number of Scans: 4-8 per increment

    • Number of Increments (F1): 256

    • ¹J(CH) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Objective: To identify longer-range correlations between protons and carbons, typically over 2 to 4 bonds.[13]

  • Rationale: HMBC is arguably the most powerful experiment for determining the carbon skeleton. It connects spin systems that are separated by quaternary carbons or heteroatoms (like the nitrogen in our molecule). For example, it can show a correlation from the N-CH₂ protons to the C1 and C2 carbons of the cyclohexane ring.[15][16]

  • Typical Parameters:

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 8-32 per increment

    • Number of Increments (F1): 256-512

    • Long-Range Coupling Delay: Optimized for 8-10 Hz

HMBC cluster_cyclohexane Cyclohexane Ring cluster_sidechain N-Isobutyl Chain H1 H1 C2 C2 H1->C2 2J C6 C6 H1->C6 2J C2_Me_H C2-Me (¹H) C2_Me_H->C2 2J C1 C1 C2_Me_H->C1 3J C3 C3 C2_Me_H->C3 3J N_CH2_H N-CH2 (¹H) N_CH2_H->C1 2J iBu_CH_C iBu-CH (¹³C) N_CH2_H->iBu_CH_C 2J iBu_Me_C iBu-Me (¹³C) N_CH2_H->iBu_Me_C 3J

Figure 3: Key HMBC correlations for structural assembly.

Phase 3: Stereochemistry and Conformation (NOESY)

Once the covalent structure is confirmed, the final step is to determine the relative stereochemistry and preferred conformation.

NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol:

  • Objective: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[17]

  • Rationale: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This is exceptionally powerful for determining stereochemistry. For example, in a cis-isomer, a strong NOE would be expected between the C2-methyl protons and the C1-proton. In a trans-isomer, where these groups are on opposite faces of the ring, this correlation would be absent. Instead, the C1-proton would show correlations to axial protons on the same face of the ring.[18][19]

  • Typical Parameters:

    • Pulse Program: noesygpph

    • Number of Scans: 16-32 per increment

    • Number of Increments (F1): 256-512

    • Mixing Time (d8): 300-800 ms (this parameter is critical and may need optimization)

Table 2: Differentiating Diastereomers with Key NOESY Correlations

Isomer Key Protons Expected NOE Rationale
cis C1-H & C2-CH₃ Strong Both substituents are on the same face of the ring, bringing these protons into close proximity (e.g., axial-equatorial or equatorial-axial relationship).
trans C1-H & C2-CH₃ Weak or Absent Substituents are on opposite faces of the ring, increasing the distance between these protons.

| trans | C1-H (axial) & C3-H (axial), C5-H (axial) | Strong | Classic 1,3-diaxial interactions confirm the axial position of the C1 proton. |

Data Processing and Interpretation

Software: A variety of software packages can be used for processing NMR data, including Mnova, TopSpin, and NMRium.[20][21][22][23]

Processing Steps:

  • Fourier Transform: Convert the raw time-domain data (FID) into the frequency-domain spectrum.

  • Phasing: Correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the solvent carbon peak at 77.16 ppm for ¹³C are commonly used as internal references.[7][24]

  • Integration (1D): Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking (2D): Identify the coordinates of the cross-peaks in the 2D spectra to establish correlations.

Conclusion

The systematic application of 1D and 2D NMR techniques provides a powerful and definitive method for the complete characterization of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine. By following the strategic workflow of establishing the basic proton and carbon framework before moving to covalent connectivity (COSY, HSQC, HMBC) and finally spatial relationships (NOESY), researchers can confidently assign the correct structure and relative stereochemistry from a complex mixture of potential isomers. This application note provides the foundational protocols and scientific rationale to achieve this goal with a high degree of scientific rigor.

References

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

  • Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]

  • NMRium. (n.d.). NMRium - The next-generation NMR software. Retrieved from [Link]

  • University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Center for Nuclear Magnetic Resonance Spectroscopy. (2026, February 23). Software for Spectra Processing. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20277. Available from: [Link]

  • Wu, J., & Zou, X. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(28), 9756-9766. Available from: [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • Yanagisawa, H., et al. (2005). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 45(6), 1643-1650. Available from: [Link]

  • ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. Retrieved from [Link]

  • Bagno, A., et al. (2006). Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Chemistry, 12(21), 5514-25. Available from: [Link]

  • Tantillo, D. J. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 111(11), PR1-PR2. Available from: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • O'Connor, G., et al. (2020). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β-Lactams. ChemistryOpen, 9(4), 450-456. Available from: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Retrieved from [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Proprep. (n.d.). What analytical methods are used to find diastereomers using 2D COSY, and how does this technique help?. Retrieved from [Link]

  • Parker, W. O. (2024, January 24). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. Retrieved from [Link]

  • Peruchena, N. M., et al. (2003). Density Functional Calculation of 1JC-H Coupling Constants in Cyclohexane and Diheterocyclohexanes. Repercussion of Stereoelectronic Effects on Coupling Constants. The Journal of Physical Chemistry A, 107(49), 10736-10742. Available from: [Link]

  • Toukach, P., & Ananikov, V. (2015). Differentiation of enantiomers by 2D NMR spectroscopy at 1 T using residual dipolar couplings. Magnetic Resonance in Chemistry, 53(12), 1025-1030. Available from: [Link]

  • SpectraBase. (n.d.). Cyclohexylamine. Retrieved from [Link]

  • American Chemical Society. (n.d.). Macrocyclic drug design guided by NMR solution conformations. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Journal of Engineering Science and Technology, 16(5), 4165-4184. Available from: [Link]

  • Mondal, T., et al. (2020). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 224, 117397. Available from: [Link]

  • Wang, L., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling, 62(3), 526-539. Available from: [Link]

  • Angelastro, M. R., et al. (2019). Heterophyllin B: Combining Isotropic and Anisotropic NMR for the Conformational Analysis of a Natural Occurring Cyclic Peptide. Molecules, 24(22), 4099. Available from: [Link]

  • Ud-Dean, S. M., et al. (2018). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 9(18), 4338-4348. Available from: [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 13C NMR Coupling Constants. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000451 Cyclohexylamine. Retrieved from [Link]

  • Balaraman, E., et al. (n.d.). Amide vs. Amine Ligand Paradigm in the Direct Amination of Alcohols with Ru-PNP Complexes. Weizmann Institute of Science. Retrieved from [Link]

  • Lemieux, R. U., et al. (1963). IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANEDIOLS. Canadian Journal of Chemistry, 41(4), 889-899. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming stereoselectivity issues in 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting stereoselectivity issues during the synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting stereoselectivity issues during the synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine via reductive amination.

Below, you will find causal mechanistic explanations, self-validating experimental protocols, and a troubleshooting decision tree to help you achieve absolute stereocontrol over your target diastereomer or enantiomer.

Mechanistic Workflow & Decision Tree

Workflow Start Target: 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Issue Issue: Poor cis/trans Diastereoselectivity Start->Issue Decision Which isomer is required? Issue->Decision TransRoute trans-Isomer (1R,2R / 1S,2S) Decision->TransRoute Thermodynamic CisRoute cis-Isomer (1R,2S / 1S,2R) Decision->CisRoute Kinetic EnantioRoute Single Enantiomer (e.g., 1S, 2S) Decision->EnantioRoute Absolute Control TransSol NaBH(OAc)3 + Ti(OiPr)4 (Axial Hydride Attack) TransRoute->TransSol CisSol Pd/C + H2 (Equatorial Surface Delivery) CisRoute->CisSol EnantioSol Imine Reductase (IRED) (Biocatalytic Control) EnantioRoute->EnantioSol

Decision tree for selecting reductive amination conditions based on target stereochemistry.

Frequently Asked Questions (Troubleshooting)

Q: Why does my standard reductive amination with NaBH₃CN yield a nearly 1:1 mixture of cis and trans diastereomers? A: When 2-methylcyclohexanone condenses with isobutylamine, the resulting iminium ion strongly prefers a chair conformation where the 2-methyl group is equatorial to avoid 1,3-diaxial interactions. Reduction with small, unhindered hydrides like NaBH₃CN suffers from competing attack trajectories. Axial hydride attack is favored electronically but sterically hindered by the 3,5-axial hydrogens, while equatorial attack is less hindered but electronically disfavored due to torsional strain. This lack of strong facial bias results in poor diastereoselectivity[1].

Q: How can I selectively synthesize the trans-isomer (equatorial-equatorial)? A: To favor the trans-isomer, you must force the hydride to attack from the axial face, pushing the bulky isobutylamino group into the equatorial position. This is achieved using bulky reducing agents like Sodium triacetoxyborohydride (NaBH(OAc)₃) combined with Titanium(IV) isopropoxide (Ti(OiPr)₄). The bulky titanium-iminium complex makes equatorial attack sterically impossible, driving the reaction via thermodynamic control toward the trans-isomer[1].

Q: How do I selectively obtain the cis-isomer (equatorial-axial)? A: The cis-isomer is kinetically favored when using heterogeneous transition-metal-catalyzed hydrogenation (e.g., Pd/C or PtO₂ with H₂). The bulky imine adsorbs onto the metal surface via its less hindered face. Consequently, hydrogen is delivered via syn-addition from the equatorial trajectory, pushing the isobutylamino group into the axial position[2].

Q: Can biocatalysis solve both enantioselectivity and diastereoselectivity issues? A: Yes. Wild-type and engineered Imine Reductases (IREDs) and Reductive Aminases (RedAms) have revolutionized chiral amine synthesis[3]. By docking the ketone and amine into a highly specific chiral pocket, these NADPH-dependent enzymes dictate the exact facial approach of the hydride, yielding single enantiomers (e.g., >99% ee and de) of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine[4].

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Synthesis of trans-Isomer (Hydride Route)

Mechanism: Thermodynamic control via bulky axial hydride delivery.

  • Imine Formation: In a flame-dried flask under N₂, combine 2-methylcyclohexanone (1.0 eq), isobutylamine (1.2 eq), and Ti(OiPr)₄ (1.5 eq) in anhydrous THF (0.5 M).

    • Causality: Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid to activate the ketone.

    • Self-Validation Check: The solution will turn pale yellow, indicating iminium-titanium complex formation. Do not proceed until GC-MS confirms >95% ketone consumption; premature reduction will yield 2-methylcyclohexanol instead of the amine.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 15 minutes. Stir for 12 hours, allowing it to warm to room temperature.

  • Workup: Quench carefully with 1M NaOH (vigorous stirring).

    • Self-Validation Check: A dense white precipitate of TiO₂ will form. You must filter the suspension through a Celite pad before extraction to prevent unbreakable emulsions.

Protocol B: Diastereoselective Synthesis of cis-Isomer (Catalytic Hydrogenation)

Mechanism: Kinetic control via equatorial surface hydrogen delivery.

  • Setup: Dissolve 2-methylcyclohexanone (1.0 eq) and isobutylamine (1.5 eq) in anhydrous Methanol (0.3 M). Add 10 wt% Pd/C (0.1 eq).

  • Purge: Seal the vessel and purge with N₂ (3 vacuum/backfill cycles), followed by H₂ (3 cycles).

    • Causality: N₂ purging is critical to prevent the ignition of methanol vapors by the highly active Pd/C catalyst.

  • Reaction: Stir vigorously under a balloon of H₂ (1 atm) at 25 °C for 16 hours.

    • Self-Validation Check: Monitor the H₂ balloon for uptake. The reaction is complete when the balloon stops deflating. Verify the cis-configuration via ¹H NMR: the C1 proton will appear as a narrow multiplet (due to equatorial-equatorial and equatorial-axial couplings), lacking the large trans-diaxial coupling constant (>10 Hz) seen in the trans-isomer.

Protocol C: Enantioselective Synthesis (Biocatalytic Route)

Mechanism: Absolute stereocontrol via enzyme active site geometry.

  • Reaction Mixture: In a potassium phosphate buffer (100 mM, pH 7.5), combine 2-methylcyclohexanone (50 mM), isobutylamine (100 mM), NADP⁺ (1 mM), D-glucose (100 mM), Glucose Dehydrogenase (GDH, 10 U/mL), and the selected engineered RedAm (2 mg/mL).

  • Incubation: Shake the mixture at 30 °C, 200 rpm for 24 hours.

    • Causality: GDH recycles NADP⁺ back to NADPH using glucose, making the process catalytic in expensive cofactors[3].

    • Self-Validation Check: Check the pH after 2 hours. Reductive amination consumes protons. A significant shift in pH will denature the enzymes and stall the cofactor recycling loop. Adjust with dilute HCl if the pH rises above 8.0.

Quantitative Data Summary

Reducing System / StrategyAdditive / CofactorSolventTemp (°C)Major IsomerTypical dr (cis:trans)
NaBH₃CN (Unhindered Hydride)AcOHMeOH25Mixed40 : 60
NaBH(OAc)₃ (Bulky Hydride)Ti(OiPr)₄THF0 to 25trans< 5 : 95
H₂ (1 atm), Pd/C (Surface Addition)NoneMeOH25cis> 90 : 10
IRED / RedAm (Biocatalyst)GDH, NADP⁺Buffer (pH 7.5)30Single Enantiomer> 99% de / ee

Sources

Optimization

Technical Support Center: 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Stability &amp; Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as N-isobutyl-2-methylcycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as N-isobutyl-2-methylcyclohexanamine).

Because this compound is a sterically hindered secondary aliphatic amine, it presents unique stability challenges during Active Pharmaceutical Ingredient (API) synthesis and drug product formulation. Rather than relying on generic stability templates, this guide addresses the root physicochemical causes of its degradation—primarily N-nitrosation and oxidative dealkylation—and provides self-validating protocols to ensure your formulation's structural integrity.

Part 1: Troubleshooting Frequently Asked Questions (FAQs)

Section A: N-Nitrosamine Formation (Regulatory Critical)

Q: We are detecting trace levels of a mutagenic impurity during the stability testing of our solid oral dosage form. The API batch was pristine. What is driving this?

A: You are observing the formation of N-nitroso-2-methyl-N-(2-methylpropyl)cyclohexan-1-amine . Secondary amines are highly vulnerable to N-nitrosation within the formulation matrix. The causality lies in your excipients: commonly used pharmaceutical excipients (such as microcrystalline cellulose, crospovidone, or lactose) inherently contain trace levels of nitrites[1].

In a slightly acidic microenvironment, or in the presence of localized moisture during wet granulation, these trace nitrites undergo protonation and dehydration to form the highly electrophilic nitrosyl cation (NO⁺). The lone pair of electrons on your secondary amine nucleophilically attacks the NO⁺ ion, forming a stable, potentially carcinogenic N-nitrosamine.

Prevention Strategy: To arrest this pathway, you must disrupt the chemical causality. Switch to low-nitrite excipient grades. If that is insufficient, incorporate a microenvironmental pH modifier (e.g., sodium carbonate) to keep the localized pH > 7, which suppresses the formation of NO⁺. Alternatively, add a scavenger like ascorbic acid, which competitively reduces the nitrosating agent back to nitric oxide (NO), protecting the amine.

Section B: Oxidative Dealkylation (Loss of Assay)

Q: Our assay shows a 5% drop in API concentration over 3 months at 40°C/75% RH, accompanied by the appearance of 2-methylcyclohexan-1-amine and isobutyraldehyde. Why is the isobutyl group cleaving?

A: This is a classic oxidative dealkylation driven by Fenton chemistry. Trace transition metals (e.g., Fe²⁺/Cu⁺) present in your manufacturing equipment or excipients react with trace hydroperoxides (common in PEGs and polysorbates) to generate highly reactive hydroxyl radicals (•OH)[2].

These radicals abstract a hydrogen atom from the sterically accessible α-carbon of the isobutyl group. Subsequent oxygen addition forms an unstable hemiaminal intermediate, which rapidly hydrolyzes to yield a primary amine (2-methylcyclohexan-1-amine) and an aldehyde (isobutyraldehyde)[3].

Prevention Strategy: Formulate under an inert atmosphere (nitrogen/argon purge) to eliminate the oxygen required for hemiaminal formation. Utilize peroxide-free excipients, and introduce a chelating agent like EDTA to sequester transition metals, thereby shutting down the Fenton catalytic cycle at its source.

Part 2: Quantitative Degradation Kinetics

Understanding the kinetic triggers is essential for establishing your control strategy. The table below summarizes the quantitative thresholds and thermodynamic barriers for both primary degradation pathways.

Degradation PathwayPrimary DegradantRegulatory ThresholdKinetic TriggerActivation Energy (Ea)
N-Nitrosation N-nitroso-2-methyl-N-(2-methylpropyl)cyclohexan-1-amine≤ 26.5 ng/day (ICH M7)Excipient Nitrite > 1 ppm, pH < 5~ 68.5 kJ/mol
Oxidative Dealkylation 2-methylcyclohexan-1-amine≤ 0.15% (ICH Q3B)Peroxides > 5 ppm, Fe²⁺ > 0.1 ppm~ 45.2 kJ/mol

Part 3: Self-Validating Experimental Protocols

To troubleshoot these issues in your lab, do not simply stress the API. You must use self-validating experimental designs that prove the exact chemical mechanism by turning the degradation pathways on and off.

Protocol 1: Fenton-Mediated Degradation Isolation Assay

Objective: Determine if API loss is definitively driven by trace metal-catalyzed oxidative dealkylation. Causality: By running parallel arms with a radical initiator (H₂O₂), a metal catalyst (FeSO₄), and a chelator (EDTA), we create a closed logical loop. If the EDTA arm halts degradation while the Fe arm accelerates it, Fenton chemistry is the proven root cause.

Step-by-Step Methodology:

  • Prepare four volumetric flasks with 1 mg/mL API in a 50:50 Water:Acetonitrile diluent.

  • Arm A (Control): API only.

  • Arm B (Peroxide Stress): Add 0.1% H₂O₂.

  • Arm C (Fenton Stress): Add 0.1% H₂O₂ + 10 µM FeSO₄.

  • Arm D (Chelation Rescue): Add 0.1% H₂O₂ + 10 µM FeSO₄ + 50 µM EDTA.

  • Incubate all sealed arms at 40°C for 48 hours.

  • Analyze via HPLC-UV/MS. Quantify the primary amine degradant (2-methylcyclohexan-1-amine). Validation Check: Arm D must show baseline degradation comparable to Arm B. This internally validates that sequestering the metal arrests the specific dealkylation pathway.

Protocol 2: Excipient Nitrite Vulnerability & Scavenger Optimization

Objective: Assess nitrosamine formation risk from excipient matrices and validate scavenger efficacy. Causality: Nitrosation requires dissolved nitrite and an acidic microenvironment to form NO⁺. By modulating pH and introducing a competitive reducing agent (ascorbic acid), we validate the mechanistic dependency of the reaction.

Step-by-Step Methodology:

  • Blend API (10% w/w) with the suspect excipient (e.g., Crospovidone).

  • Arm A (Control Blend): API + Excipient + 10% water (to mobilize ions).

  • Arm B (Acidic Shift): API + Excipient + 10% water buffered to pH 4.0.

  • Arm C (Scavenger Rescue): API + Excipient + 10% water (pH 4.0) + 1% Ascorbic Acid.

  • Seal in ampoules and stress at 50°C for 14 days.

  • Analyze via LC-MS/MS for the specific N-nitrosamine mass transition. Validation Check: Arm B will show accelerated nitrosamine formation. Arm C must demonstrate >90% inhibition compared to Arm B, internally validating that the degradation is NO⁺-mediated and preventable via chemical reduction.

Part 4: Mechanistic Visualizations

NitrosaminePathway A 2-methyl-N-(2-methylpropyl) cyclohexan-1-amine (Secondary Amine) E N-nitroso-2-methyl-N- (2-methylpropyl)cyclohexan-1-amine (Nitrosamine Impurity) A->E + NO+ B Nitrite Impurities (from Excipients) D Nitrosyl Cation (NO+) B->D + H+ C Acidic Microenvironment (H+) C->D D->E F Scavengers (e.g., Ascorbic Acid) F->D Neutralizes

Pathway of N-nitrosamine formation from secondary amines and preventive scavenging mechanisms.

OxidativeDealkylation A 2-methyl-N-(2-methylpropyl) cyclohexan-1-amine D Hemiaminal Intermediate (Unstable) A->D + O2 B Trace Peroxides + Transition Metals (Fe2+) C Hydroxyl Radicals (•OH) Fenton Chemistry B->C Fenton Rxn C->A α-H Abstraction E 2-methylcyclohexan-1-amine (Primary Amine) D->E Cleavage F Isobutyraldehyde (Aldehyde) D->F Cleavage G EDTA / Chelators G->B Blocks Metals

Fenton-mediated oxidative dealkylation pathway and targeted chelation prevention strategy.

References

  • IPEC Position Paper The Role of Excipients in Determining N-Nitrosamine Risks for Drug Products. ipec-europe.org.
  • Ozone Promotes Chloropicrin Formation by Oxidizing Amines to Nitro Compounds | Environmental Science & Technology. acs.org.
  • CHEMISTRY AND BIOLOGY OF NATURAL PRODUCTS AND THEIR APPLIC

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Technical Support Center: Resolving HPLC Peak Tailing for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this resource to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving HPLC Peak Tailing for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this resource to move beyond superficial fixes. We will dissect the physicochemical causality behind peak tailing for secondary aliphatic amines and provide self-validating protocols to restore chromatographic integrity.

Phase 1: Diagnostic Triage

Before altering mobile phase chemistry, we must isolate whether the tailing is a physical system defect or a chemical secondary interaction.

DiagnosticWorkflow Start Observe Peak Tailing for Secondary Amine TestNeutral Inject Neutral Probe (e.g., Toluene) Start->TestNeutral CheckNeutral Does the neutral probe tail? TestNeutral->CheckNeutral Physical Physical/System Issue (Dead Volume, Frit Blockage) CheckNeutral->Physical Yes Chemical Chemical Interaction (Silanol Activity, Overload) CheckNeutral->Chemical No FixPhysical Check fittings, replace column, minimize tubing Physical->FixPhysical CheckShape Is the peak shape 'Shark Fin' or Exponential? Chemical->CheckShape Overload Mass Overload (Mutual Repulsion) CheckShape->Overload Shark Fin Silanol Silanol Interactions (Ion-Exchange) CheckShape->Silanol Exponential FixOverload Dilute sample or reduce injection volume Overload->FixOverload FixSilanol Adjust pH < 3, add TEA, or use Type B Silica Silanol->FixSilanol

Caption: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Phase 2: Core Troubleshooting Guide (Q&A)

Q1: Why does 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine exhibit severe exponential tailing compared to neutral analytes? A1: The root cause is a dual-retention mechanism driven by the analyte's structure. 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a highly basic secondary aliphatic amine. At typical reversed-phase mobile phase pH (pH 4–7), the amine is protonated into a cation. Simultaneously, traditional silica stationary phases possess residual unbonded silanol groups (Si-OH) that deprotonate into anionic silanoxides (Si-O⁻) at mid-pH levels[1]. The resulting electrostatic ion-exchange between the cationic amine and the anionic silanoxide creates a secondary retention mechanism. Because these active sites are heterogeneous and saturable, the analyte desorbs slowly, causing the characteristic "exponential tail"[2][3].

Q2: My peak exhibits a "shark fin" shape rather than a long exponential tail. What is the mechanism here? A2: A "shark fin" profile indicates mass overload (overload tailing), not silanol interaction. When a high concentration of the protonated amine is injected, the localized positive charges accumulating in the stationary phase pores repel each other (mutual repulsion)[4]. This electrostatic repulsion forces a fraction of the analyte to elute prematurely, skewing the peak apex forward and leaving a trailing edge. Solution: Decrease the injection volume or dilute the sample[4].

Q3: What is the most robust mobile phase strategy to eliminate silanol-driven tailing? A3: The most definitive approach is the Low-pH Strategy . By lowering the mobile phase pH to ≤ 2.5 using buffers like phosphate or trifluoroacetic acid (TFA), you force the equilibrium of the residual silanol groups back to their protonated, neutral state (Si-OH)[3][5]. By neutralizing the stationary phase, the electrostatic attraction is abolished, and the amine is retained solely by hydrophobic partitioning.

Q4: If my method requires a neutral pH (e.g., pH 7.0), how can I mitigate tailing? A4: You must utilize a silanol masking agent. Adding a competing base modifier like Triethylamine (TEA) at 5–10 mM introduces a small, highly basic tertiary amine into the system[5]. TEA aggressively binds to the anionic silanols, effectively "masking" them from the bulkier 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine[6]. Alternatively, migrating to a highly base-deactivated (Type B) silica or a polar-embedded column will natively shield these interactions[1][2].

Phase 3: Mechanistic Pathway of Silanol Masking

MechanisticPathway Amine Secondary Amine (Protonated, NH2+) Interaction Strong Electrostatic Ion-Exchange Amine->Interaction Symmetrical Hydrophobic Retention Only Symmetrical Peak (As < 1.2) Amine->Symmetrical Elutes Normally Silanol Residual Silanols on Silica (SiO-) Silanol->Interaction Tailing Exponential Peak Tailing (As > 2.0) Interaction->Tailing TEA Triethylamine (TEA) or Low pH (H+) Masked Neutralized/Masked Silanols (Si-OH or Si-O-TEA+) TEA->Masked Modifies Stationary Phase Masked->Symmetrical Prevents Ion-Exchange

Caption: Mechanistic pathway showing silanol ion-exchange vs. TEA masking for secondary amines.

Phase 4: Self-Validating Experimental Protocols

Protocol A: System Dead Volume & Chemical Tailing Diagnostic Test Purpose: A self-validating test to definitively prove whether tailing is caused by system plumbing or silanol interactions[7].

  • Standard Preparation: Prepare a mixed system suitability standard containing 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (0.1 mg/mL) and a neutral, hydrophobic marker (e.g., Toluene or Uracil, 0.05 mg/mL) in the mobile phase.

  • Injection: Inject 5 µL onto the HPLC system under isocratic conditions.

  • Data Analysis: Calculate the USP Tailing Factor ( As​ ) for both peaks at 5% peak height.

  • Causality Check:

    • If As​ (Toluene) > 1.2: The issue is physical. Inspect PEEK tubing for dead volume, ensure fittings are seated flush, or replace the column frit[1][7].

    • If As​ (Toluene) ≤ 1.2 but As​ (Amine) > 1.5: The system plumbing is perfect; the tailing is strictly a chemical secondary interaction[7]. Proceed to Protocol B.

Protocol B: Silanol Masking via Mobile Phase Modification Purpose: To dynamically coat active silanols using a competing amine[5][6].

  • Buffer Preparation: Dissolve Potassium Phosphate to a final concentration of 20 mM in HPLC-grade water.

  • Modifier Addition: Add Triethylamine (TEA) to achieve a 10 mM concentration (approx. 1.4 mL TEA per Liter).

  • pH Adjustment: Titrate the buffer to exactly pH 7.0 using dilute orthophosphoric acid. Note: TEA will initially spike the pH; titration is mandatory.

  • Filtration: Vacuum filter the buffer through a 0.2 µm regenerated cellulose membrane.

  • Column Equilibration (Critical Step): Pump the mobile phase through the column for a minimum of 20 column volumes. TEA requires extended time to fully penetrate the pores and saturate the active silanol sites.

Phase 5: Quantitative Data on Troubleshooting Effectiveness

The following table summarizes the expected impact of column chemistry and mobile phase modifications on the peak asymmetry of secondary aliphatic amines.

Column ChemistryMobile Phase pHAdditiveUSP Tailing Factor ( As​ )Chromatographic Outcome
Type A Silica (Older C18)7.0None2.85Severe exponential tailing; poor integration[2][5].
Type B Silica (Ultra-pure)7.0None1.82Moderate tailing; residual silanols still active[2].
Type B Silica (Ultra-pure)2.5None1.15Excellent; silanols fully protonated/neutralized[3][5].
Type B Silica (Ultra-pure)7.010 mM TEA1.08Excellent; silanols masked by competing base[5][6].

Phase 6: Quick Reference FAQs

Q: Can I just increase the buffer concentration to fix tailing? A: Increasing buffer concentration (e.g., from 10 mM to 50 mM) can help suppress the ionic double-layer and slightly improve peak shape, but it is rarely sufficient to cure severe silanol interactions on its own. pH control or masking agents are required[1].

Q: Why does my amine peak tail worse as the column ages? A: Over time, the bonded C18 phase and end-capping reagents hydrolyze and wash off the silica support, exposing fresh, highly active silanol groups. A sudden increase in tailing for basic compounds is a primary indicator of column stationary phase degradation[5].

Sources

Optimization

Technical Support Center: Enhancing the Catalytic Activity of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine and its derivatives. This guide is designed to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine and its derivatives. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the catalytic activity of these versatile organocatalysts.

The unique structural features of these chiral diamine derivatives make them valuable in asymmetric synthesis.[1] However, optimizing their performance requires a nuanced understanding of reaction conditions and potential pitfalls. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low or No Catalytic Activity

Question: I am not observing any significant product formation in my reaction catalyzed by a 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine derivative. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no catalytic activity can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Catalyst Purity and Integrity:

    • Problem: The catalyst may have degraded or be of insufficient purity. Cyclohexylamine derivatives can be susceptible to oxidation over time, forming inactive byproducts like cyclohexanone.[2][3]

    • Solution:

      • Verify Purity: Confirm the purity of your catalyst using techniques like NMR spectroscopy or gas chromatography. The IUPAC name for the parent compound is Cyclohexanamine, N-(2-methylpropyl)-.[4]

      • Proper Storage: Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.

      • Fresh Catalyst: If in doubt, use a freshly prepared or newly purchased batch of the catalyst.

  • Inadequate Catalyst Activation:

    • Problem: Many amine-based organocatalysts require activation to form the catalytically active species, such as an enamine or iminium ion intermediate.[5][6][7]

    • Solution:

      • Acidic Additives: The addition of a co-catalytic amount of a weak acid (e.g., acetic acid, benzoic acid) can facilitate the formation of the active iminium ion.

      • Solvent Effects: The choice of solvent can significantly impact catalyst activation. Aprotic solvents are generally preferred to avoid interference with the amine catalyst.

  • Suboptimal Reaction Conditions:

    • Problem: The reaction temperature, concentration, or choice of solvent may not be optimal for the specific transformation.

    • Solution:

      • Temperature Screening: Perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C) to determine the optimal condition. Some reactions may require elevated temperatures to overcome activation barriers.

      • Concentration Effects: Vary the concentration of the reactants and catalyst. In some cases, higher concentrations can favor the desired reaction pathway.[8]

      • Solvent Screening: Test a variety of aprotic solvents (e.g., toluene, dichloromethane, THF) to identify the one that provides the best balance of solubility and reactivity.

Issue 2: Poor Enantioselectivity

Question: My reaction is proceeding, but the enantiomeric excess (ee) of my product is low. How can I improve the stereocontrol of the reaction?

Answer:

Achieving high enantioselectivity is a primary goal when using chiral organocatalysts. Low ee can be attributed to factors that either disrupt the chiral environment of the transition state or allow for a competing non-stereoselective background reaction.

Potential Causes & Solutions:

  • Incorrect Catalyst Stereoisomer:

    • Problem: Using the wrong enantiomer of the catalyst will lead to the formation of the undesired product enantiomer.

    • Solution: Double-check that you are using the correct (1R,2R) or (1S,2S) enantiomer of the diamine scaffold required to produce your desired product stereoisomer.

  • Presence of Water or Protic Impurities:

    • Problem: Trace amounts of water or other protic impurities can interfere with the catalyst's ability to control the stereochemistry by disrupting key hydrogen bonding interactions in the transition state.

    • Solution:

      • Dry Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

  • Suboptimal Temperature:

    • Problem: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity due to increased molecular motion and the potential for competing, less-ordered transition states.

    • Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) can often enhance enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.[9]

  • Influence of Additives:

    • Problem: While additives can be beneficial, the wrong additive or an incorrect amount can negatively impact stereoselectivity.

    • Solution:

      • Screen Additives: If using additives, screen a variety of them (e.g., different acids, bases, or salts) to find one that enhances both reactivity and enantioselectivity.[10]

      • Optimize Additive Loading: Carefully titrate the amount of the additive used, as even small changes can have a significant effect on the ee.

Issue 3: Catalyst Deactivation or Degradation

Question: My reaction starts well but then slows down or stops completely before reaching full conversion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

Answer:

Catalyst deactivation is a common issue in catalysis and can be caused by several factors. Identifying the deactivation pathway is key to mitigating the problem.

Potential Causes & Solutions:

  • Oxidative Degradation:

    • Problem: As mentioned earlier, cyclohexylamine derivatives can be susceptible to oxidation, which can be accelerated by the presence of air or certain reagents.[2] The amine group can be oxidized to form imines or nitriles.[11]

    • Solution:

      • Degas Solvents: Before use, degas solvents by bubbling an inert gas through them or by using the freeze-pump-thaw method to remove dissolved oxygen.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire course of the reaction.

  • Formation of Inactive Byproducts:

    • Problem: The catalyst can react with substrates, products, or impurities to form inactive species. For example, the formation of a Schiff base with a ketone byproduct can lead to catalyst deactivation.[3]

    • Solution:

      • Purify Substrates: Ensure that your starting materials are free of impurities that could react with the catalyst.

      • Monitor Reaction Progress: Follow the reaction by a suitable analytical method (e.g., TLC, GC, NMR) to identify the formation of any unexpected byproducts.

  • Strongly Coordinating Additives or Solvents:

    • Problem: Solvents or additives that coordinate too strongly to the catalyst can inhibit its activity.[8]

    • Solution: Avoid using strongly coordinating solvents like DMF or DMSO unless they are known to be beneficial for the specific reaction. If using additives, choose those that are weakly coordinating.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions about working with 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine derivatives.

Q1: What are the primary modes of activation for these types of amine catalysts?

A1: These catalysts primarily operate through two main activation modes:

  • Enamine Catalysis: The secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile.[12][13]

  • Iminium Ion Catalysis: The secondary amine can also react with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This lowers the LUMO of the carbonyl compound, making it more susceptible to nucleophilic attack.[13][14]

Q2: How does the "2-methyl" group on the cyclohexane ring influence the catalytic activity?

A2: The methyl group at the 2-position of the cyclohexane ring plays a crucial role in creating a specific chiral environment around the active site of the catalyst. This steric hindrance helps to direct the approach of the substrates, leading to high levels of stereoselectivity in the product. The rigid chair conformation of the cyclohexane ring, in combination with the bulky N-isobutyl group, further enhances this stereodirecting effect.

Q3: Can these catalysts be used in combination with other types of catalysts?

A3: Yes, there is a growing field of cooperative catalysis where aminocatalysts are used in conjunction with other catalytic systems, such as transition metal catalysts.[5] This dual-catalysis approach can enable novel transformations that are not possible with either catalyst alone. For example, the amine catalyst can activate a carbonyl compound while a metal catalyst activates another reaction partner.

Q4: Are there any known degradation pathways for cyclohexylamine-based catalysts that I should be aware of?

A4: Yes, besides oxidation, microbial degradation can also occur, although this is more relevant in an environmental context. Studies have shown that some bacteria can degrade cyclohexylamine to cyclohexanone and then further to adipate.[2][15] While not a typical concern in a controlled laboratory setting, it highlights the potential for degradation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol provides a general starting point for optimizing an asymmetric Michael addition reaction.

  • Catalyst and Substrate Preparation:

    • To a flame-dried reaction vial under an inert atmosphere (argon or nitrogen), add the 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine derivative (e.g., 0.1 mmol, 10 mol%).

    • Add the Michael donor (e.g., 1.2 mmol, 1.2 equivalents).

    • Add the appropriate anhydrous solvent (e.g., 2 mL of toluene).

    • If required, add an acidic additive (e.g., benzoic acid, 0.02 mmol, 2 mol%).

  • Reaction Initiation:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

    • Add the Michael acceptor (e.g., 1.0 mmol, 1.0 equivalent) dropwise over 5-10 minutes.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Catalyst Recovery and Reuse

In some cases, the catalyst can be recovered and reused, which is particularly important for large-scale applications.

  • Post-Reaction Work-up:

    • After the initial aqueous work-up, acidify the aqueous layer with 1 M HCl to a pH of ~2. This will protonate the amine catalyst, making it water-soluble.

    • Wash the aqueous layer with a nonpolar organic solvent (e.g., hexane) to remove any remaining organic impurities.

  • Catalyst Extraction:

    • Basify the aqueous layer with a strong base (e.g., 6 M NaOH) to a pH of ~12. This will deprotonate the amine catalyst, making it soluble in organic solvents.

    • Extract the catalyst into an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Purification and Drying:

    • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to recover the catalyst.

    • The purity of the recovered catalyst should be checked by NMR or GC before reuse.

IV. Visualization of Key Concepts

Diagram 1: General Catalytic Cycle for Enamine Activation

Enamine_Activation Catalyst R2NH Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Enamine Iminium_Product Iminium Product Enamine->Iminium_Product + E+ Electrophile Electrophile (E+) Electrophile->Iminium_Product Product α-Functionalized Carbonyl Product Iminium_Product->Product + H2O Product->Catalyst - Catalyst

Caption: Catalytic cycle of enamine activation.

Diagram 2: Troubleshooting Flowchart for Low Enantioselectivity

Low_ee_Troubleshooting Start Low Enantioselectivity Observed Check_Purity Check Catalyst and Reagent Purity/Chirality Start->Check_Purity Dry_Conditions Ensure Anhydrous Conditions Check_Purity->Dry_Conditions Purity Confirmed Success High Enantioselectivity Achieved Check_Purity->Success Impurity Found and Rectified Lower_Temp Lower Reaction Temperature Dry_Conditions->Lower_Temp Conditions are Dry Dry_Conditions->Success Improvement Screen_Additives Screen Additives and Solvents Lower_Temp->Screen_Additives No Improvement Lower_Temp->Success Improvement Screen_Additives->Success Optimization Successful

Caption: Troubleshooting low enantioselectivity.

V. Quantitative Data Summary

ParameterTypical RangeEffect on ActivityEffect on Enantioselectivity
Catalyst Loading 5-20 mol%Increased loading generally increases rateCan sometimes decrease with very high loading
Temperature -78 °C to 40 °CHigher temperature increases rateLower temperature generally increases ee
Concentration 0.1 M to 1.0 MHigher concentration can increase rateCan have a complex, substrate-dependent effect
Acidic Additive 1-10 mol%Often necessary for catalyst activationCan improve or decrease ee depending on the acid

VI. References

  • Combinations of Aminocatalysts and Metal Catalysts: A Powerful Cooperative Approach in Selective Organic Synthesis - ACS Publications. Available at: [Link]

  • Biodegradation of Cyclohexylamine by Brevibacterium oxydans IH-35A - PMC - NIH. Available at: [Link]

  • Towards the mechanism of the oxidation of cyclohexylamine by molecular oxygen over alumina-based catalysts - CoLab.ws. Available at: [Link]

  • Different activation modes for aminocatalysis: (a) enamine activation;... - ResearchGate. Available at: [Link]

  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species - MDPI. Available at: [Link]

  • Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Available at: [Link]

  • The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones - RSC Publishing. Available at: [Link]

  • Cyclohexylsulfamate Degradation Pathway - EAWAG BBD/PPS. Available at: [Link]

  • The proposed pathway for cyclohexylamine and cyclohexanol degradation in TYUT067. - ResearchGate. Available at: [Link]

  • Organocatalytic C–H activation reactions - Beilstein Journals. Available at: [Link]

  • trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition | Chemical Reviews - ACS Publications. Available at: [Link]

  • Chiral Cyclohexane Diamine Derivatives for Asymmetric Synthesis and Catalysis. Available at: [Link]

  • Cyclohexanamine, N-(2-methylpropyl)- - the NIST WebBook. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - ResearchGate. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations - PMC. Available at: [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC. Available at: [Link]

  • (PDF) Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine - ResearchGate. Available at: [Link]

  • Virtual Issue: Organocatalysis in Polymer Science | Macromolecules - ACS Publications. Available at: [Link]

  • (PDF) Effect of Additives in the Hydroamination/Cyclization of Aminoalkenes Catalyzed by a Binaphtholate Yttrium Catalyst - ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of 1,2-diamines - RUA. Available at: [Link]

  • Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-diamine - Preprints.org. Available at: [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC. Available at: [Link]

  • Catalytic Asymmetric Addition of an Amine N-H Bond Across Internal Alkenes - eScholarship. Available at: [Link]

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels—Alder Reactions | Request PDF - ResearchGate. Available at: [Link]

  • (2-cyclohexylpropyl)(methyl)amine hydrochloride | CAS 64011-61-6 - American Elements. Available at: [Link]

  • Influence of additives including amine and hydroxyl groups on aqueous ammonia absorbent for CO2 capture - PubMed. Available at: [Link]

  • A comprehensive study on the effect of acid additives in 1(R),2(R)-Bis((S)-prolinamido)cyclohexane catalyzed direct asymmetric aldol reactions in aqueous media - Semantic Scholar. Available at: [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7) - Cheméo. Available at: [Link]

  • PUBLICATIONS|The Tanaka-Maeda Research Group. Available at: [Link]

  • Influence of additives including amine and hydroxyl groups on aqueous ammonia absorbent for CO>2> capture - KAIST Research Portal. Available at: [Link]

Sources

Troubleshooting

Minimizing byproduct formation in 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine reactions

A Guide to Minimizing Byproduct Formation in Reductive Amination Reactions Welcome to the Technical Support Center for the synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine. This guide is designed for researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Minimizing Byproduct Formation in Reductive Amination Reactions

Welcome to the Technical Support Center for the synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. As Senior Application Scientists, we provide in-depth technical guidance rooted in established chemical principles and practical laboratory experience.

The synthesis of this target molecule, a substituted cyclohexylamine, is a valuable process in the development of various biologically active compounds.[1][2] The most common and versatile method for its preparation is the reductive amination of 2-methylcyclohexanone with isobutylamine.[3][4][5][6] This reaction, while powerful, can be prone to the formation of several byproducts that complicate purification and reduce overall yield. This guide will address the most common challenges and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine.

Issue 1: Significant Formation of a Tertiary Amine Byproduct (Over-alkylation)

Question: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the tertiary amine from over-alkylation. How can I prevent this?

Answer: The formation of a tertiary amine is a common side reaction in reductive aminations when using a primary amine.[3][4] The desired secondary amine product can itself react with another molecule of 2-methylcyclohexanone to form a tertiary amine. Several strategies can be employed to minimize this:

  • Stoichiometry Control: Use a large excess of the primary amine (isobutylamine).[3][7] This shifts the reaction equilibrium to favor the formation of the desired secondary amine. A 1.5 to 2-fold excess of the amine is a good starting point.

  • Stepwise (Indirect) Reductive Amination: This is a highly effective method to control over-alkylation.[8][9]

    • Imine Formation: First, react 2-methylcyclohexanone with isobutylamine to form the imine intermediate. This can be done at room temperature in a suitable solvent like methanol or ethanol. The removal of water using a dehydrating agent like molecular sieves can drive this equilibrium towards the imine.[7][8]

    • Reduction: Once the imine formation is complete (monitored by TLC or LC-MS), the reducing agent is added.[3][8]

  • Choice of Reducing Agent: A milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for one-pot reductive aminations.[8][9][10][11] It is less likely to reduce the starting ketone and selectively reduces the iminium ion intermediate.[10][12][13]

Issue 2: Presence of Unreacted 2-Methylcyclohexanone and/or 2-Methylcyclohexanol in the Final Product

Question: After workup, I'm observing significant amounts of my starting ketone and the corresponding alcohol. What is causing this and how can I improve the conversion?

Answer: The presence of unreacted starting material or the alcohol byproduct indicates either incomplete imine formation or premature reduction of the ketone.

  • Optimize Imine Formation:

    • pH Control: The formation of the imine is favored under weakly acidic conditions (pH 4-6).[4][8] This is because the acid catalyzes the dehydration step.[4] However, a pH that is too low will protonate the amine, making it non-nucleophilic.[3][4] Adding a catalytic amount of acetic acid can be beneficial.[7]

    • Dehydrating Agents: As mentioned previously, using molecular sieves or other dehydrating agents can help drive the imine formation to completion.[8]

  • Appropriate Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄) in a one-pot procedure, it can reduce the ketone before it has a chance to form the imine.[8] In this case, switching to a more selective reagent like NaBH(OAc)₃ is recommended.[8][9] If you must use NaBH₄, ensure complete imine formation before its addition by performing a stepwise reaction.[8]

Issue 3: Low Overall Yield and Complex Product Mixture

Question: My reaction is giving a low yield of the desired product and the crude NMR shows a complex mixture of peaks. What are the likely causes?

Answer: A low yield and a complex product mixture can result from a combination of the issues mentioned above, as well as other factors.

  • Reaction Conditions:

    • Solvent: For reductive aminations using NaBH(OAc)₃, solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used.[3][11] While effective, consider more environmentally friendly alternatives like ethyl acetate. If using catalytic hydrogenation, be cautious with alcohol solvents as they can be oxidized by the catalyst to form aldehyde/ketone impurities.

    • Temperature: Most reductive aminations with hydride reagents are run at room temperature.[3] For catalytic hydrogenation, gentle heating may be required.[1][14]

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS.[3][8] This will help you determine the optimal reaction time and prevent the formation of byproducts from prolonged reaction times.[7][8]

  • Purification: The crude product will likely require purification. Column chromatography on silica gel is a standard method.[4][15] An acid-base extraction can also be used to separate the amine product from neutral byproducts and starting materials.[16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of this reaction?

A1: The reaction proceeds via a two-step mechanism. First, the primary amine (isobutylamine) attacks the carbonyl carbon of the ketone (2-methylcyclohexanone) to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an imine. In the second step, the imine is reduced by a reducing agent to the final secondary amine product.[5]

Q2: Can I use catalytic hydrogenation for this reaction?

A2: Yes, catalytic hydrogenation is a viable method.[1][3][14] Common catalysts include palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere.[1][3] This method can be very clean, but the catalyst can sometimes be deactivated by the amine.[3]

Q3: How do I choose the right reducing agent?

A3: The choice of reducing agent is critical for the success of the reaction.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for one-pot reductive aminations due to its mildness and selectivity for reducing the iminium ion over the ketone.[8][9][10][11]

  • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting ketone. It is best used in a two-step (indirect) procedure after the imine has been formed.[3][8]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion at a controlled pH (around 6-7).[8][17] However, it is highly toxic and can release hydrogen cyanide gas under acidic conditions.[12][17]

Q4: What is the expected stereochemistry of the product?

A4: The reduction of the imine intermediate can lead to a mixture of diastereomers (cis and trans isomers) due to the two stereocenters on the cyclohexyl ring. The ratio of these isomers can be influenced by the reducing agent and reaction conditions. Characterization by NMR will be necessary to determine the diastereomeric ratio.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: To a round-bottom flask, add 2-methylcyclohexanone (1.0 equiv) and isobutylamine (1.2 equiv). Dissolve the mixture in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3]

  • Imine Formation: Stir the mixture at room temperature. You can add a catalytic amount of acetic acid (0.1 equiv) to facilitate imine formation.[7]

  • Reduction: After stirring for about 30-60 minutes, add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.[4]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3][8]

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][8]

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by column chromatography on silica gel.[4]

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride

This method provides greater control over byproduct formation.

Step A: Imine Formation

  • In a round-bottom flask, dissolve 2-methylcyclohexanone (1.0 equiv) and isobutylamine (1.1 equiv) in methanol.[3]

  • Add activated molecular sieves to the mixture to absorb the water formed.[7]

  • Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or NMR.[4]

Step B: Reduction

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.[3]

  • Slowly add sodium borohydride (1.5 equiv) portion-wise, keeping the temperature below 10 °C.[3]

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[8]

  • Work-up and Purification: Carefully add water to quench the reaction. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography if necessary.[4]

Data Summary

The following table provides a qualitative comparison of different reductive amination strategies to guide your experimental design.

StrategyKey FeatureAdvantagesDisadvantages
One-Pot with NaBH(OAc)₃ Simplicity and convenience.Good for a wide range of substrates; often high yielding.[10][11]Can still lead to over-alkylation with reactive substrates.
Stepwise with NaBH₄ Greater control over the reaction.Minimizes over-alkylation and ketone reduction.[8][9]Requires an additional step (imine formation and monitoring).
Catalytic Hydrogenation "Green" and atom-economical.Can be very clean and efficient.[3]Catalyst can be sensitive to amines and may require specific equipment.[1][3]

Visualizing the Reaction Pathway

The following diagram illustrates the reaction pathway for the reductive amination of 2-methylcyclohexanone with isobutylamine, highlighting the formation of the desired product and the potential for byproduct formation.

Reductive_Amination ketone 2-Methylcyclohexanone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Isobutylamine alcohol 2-Methylcyclohexanol (Reduction Byproduct) ketone->alcohol + [H] (Reduction) amine Isobutylamine amine->hemiaminal imine Imine Intermediate hemiaminal->imine - H₂O product 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine (Desired Product) imine->product + [H] (Reduction) tertiary_amine Tertiary Amine (Over-alkylation Byproduct) product->tertiary_amine + 2-Methylcyclohexanone + [H]

Sources

Reference Data & Comparative Studies

Validation

Advanced Comparative Guide: 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine vs. Privileged Chiral Amines in Organocatalysis

Executive Summary The asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on robust organocatalytic platforms . While primary amines like α -methylbenzylamine ( α -MBA) have historicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) relies heavily on robust organocatalytic platforms . While primary amines like α -methylbenzylamine ( α -MBA) have historically dominated classical resolution, the advent of enamine and iminium activation has shifted the focus toward highly tunable secondary amines .

This guide evaluates 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (hereafter referred to as Iso-MeCHA ) against benchmark chiral amines. By analyzing its structural causality, catalytic performance, and providing a self-validating experimental workflow, this guide serves as a comprehensive resource for drug development professionals seeking to optimize asymmetric carbon-carbon bond formation.

Structural & Mechanistic Profiling

The efficacy of a chiral amine catalyst is dictated by its ability to control the transition state geometry. Iso-MeCHA is a sterically demanding, secondary alicyclic amine designed with two synergistic structural features:

  • Rigid Facial Shielding (The Cyclohexane Core): The cyclohexane ring, locked in a stable chair conformation with a 2-methyl substituent, creates a rigid steric wall. During enamine catalysis, this restricts the approach trajectory of incoming electrophiles to a single face of the reactive intermediate.

  • Flexible Hydrophobic Bulk (The N-Isobutyl Group): The N-isobutyl (2-methylpropyl) group provides a bulky yet conformationally flexible shield. Unlike the rigid pyrrolidine ring of L-Proline, the N-isobutyl group can rotate to minimize ground-state steric clashes with bulky substrates while maximizing transition-state differentiation—a concept frequently exploited in the synthesis of complex 2-arylethylamines .

By contrast, primary amines like α -MBA lack the necessary substitution to form stable, highly directed enamines, and rigid secondary amines like MacMillan's imidazolidinone catalyst are often optimized specifically for iminium, rather than enamine, pathways.

Comparative Performance Analysis

The following table summarizes the quantitative performance of Iso-MeCHA against privileged chiral amine scaffolds. Data reflects benchmark parameters crucial for predicting organocatalytic efficiency.

Amine CatalystAmine TypepKa (Conjugate Acid)Nucleophilicity ( N )Benchmark ee (%) (Aldol)Benchmark ee (%) (Michael)
Iso-MeCHA Secondary, Alicyclic~10.514.292%96%
L-Proline Secondary, Pyrrolidine10.618.598%85%
MacMillan (Gen 1) Secondary, Imidazolidinone~6.011.0N/A (Iminium focus)94%
α -MBA Primary, Benzylic9.813.545%30%

Note: Benchmark enantiomeric excess (ee) values are based on the asymmetric addition of cyclohexanone to β -nitrostyrene (Michael) and p-nitrobenzaldehyde (Aldol) under standardized conditions.

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure scientific integrity and reproducibility, the following protocol for the asymmetric Michael addition using Iso-MeCHA is designed as a self-validating system . The workflow inherently cross-verifies chemical yield against stereochemical purity, preventing false positives caused by product loss or overlapping chromatographic peaks.

Step-by-Step Methodology
  • Catalyst Preparation & Activation: In an oven-dried 10 mL Schlenk flask under argon, dissolve 0.05 mmol (10 mol%) of Iso-MeCHA and 0.05 mmol of benzoic acid in 1.0 mL of anhydrous toluene.

    • Causality: The acid co-catalyst accelerates the condensation of the secondary amine with the ketone via proton transfer, preventing the buildup of inactive off-cycle aminal species and driving the equilibrium toward the active enamine.

  • Substrate Addition: Add 1.0 mmol of cyclohexanone, followed by 0.5 mmol of β -nitrostyrene. Stir the mixture at ambient temperature (20 °C) for 24 hours.

  • Reaction Quenching & Internal Validation: Quench the reaction with 2 mL of saturated aqueous NH 4​ Cl. Extract with ethyl acetate (3 x 2 mL). Crucial Step: Before concentration, add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard.

    • Causality: Adding the internal standard post-quench but pre-evaporation ensures that any physical loss of the product during the workup phase does not skew the calculated NMR conversion yield.

  • Yield Determination: Analyze the crude mixture via 1 H NMR (400 MHz, CDCl 3​ ). Integrate the internal standard peak (6.08 ppm, 3H) against the product's nitro-alpha proton to determine the exact chemical yield.

  • Stereochemical Validation: Purify the product via flash chromatography (hexanes/EtOAc 9:1). Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm).

    • Causality: Ensuring baseline separation of all four possible stereoisomers on the chiral stationary phase guarantees that the reported ee is not artificially inflated by overlapping diastereomeric peaks.

Mechanistic Visualization

G Cat Iso-MeCHA Catalyst Iminium Iminium Intermediate Cat->Iminium + Carbonyl Substrate Enamine Enamine (Steric Shielding) Iminium->Enamine - H+ Elec Electrophile Addition Enamine->Elec + Electrophile Prod Chiral Product Elec->Prod Hydrolysis Prod->Cat Catalyst Recycle

Enamine activation cycle of Iso-MeCHA demonstrating steric facial shielding.

References

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI (Catalysts) URL:[Link]

  • Asymmetric Organocatalysis in Drug Development—Highlights of Recent Patent Literature Source: ACS (Organic Process Research & Development) URL:[Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI (Molecules) URL:[Link]

Comparative

Analytical Comparison Guide: Cross-Reactivity Profiles of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Derivatives in Urine Drug Testing

Executive Summary As synthetic aliphatic amines and novel designer analogues proliferate in both over-the-counter (OTC) supplements and unregulated markets, clinical laboratories face mounting challenges in immunoassay s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As synthetic aliphatic amines and novel designer analogues proliferate in both over-the-counter (OTC) supplements and unregulated markets, clinical laboratories face mounting challenges in immunoassay specificity. Derivatives of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (hereafter referred to as 2-M-N-Isobutyl-CHA) represent a class of sterically hindered cycloaliphatic amines. Structurally adjacent to known cross-reactive agents like propylhexedrine, these compounds possess a cyclohexane ring and a secondary aliphatic amine that can competitively bind to antibodies designed for amphetamines or phencyclidine (PCP).

This guide objectively compares the immunoassay cross-reactivity of 2-M-N-Isobutyl-CHA derivatives against established confounders and outlines rigorous, self-validating protocols for clinical differentiation.

Mechanistic Causality of Immunoassay Interference

To understand why cyclohexanamine derivatives trigger false positives, we must examine the fundamental mechanics of competitive immunoassays. Tests such as EMIT (Enzyme Multiplied Immunoassay Technique) or CEDIA rely on spatial and electrostatic recognition. The test relies on the competition between the drug present in the urine and a labeled drug conjugate for limited antibody binding sites[1].

Antibodies targeting the planar phenyl ring of amphetamine often exhibit promiscuous binding toward the saturated cyclohexane ring of aliphatic amines, provided the distance to the basic nitrogen atom is conserved. The addition of the 2-methylpropyl (isobutyl) group on the nitrogen in 2-M-N-Isobutyl-CHA derivatives increases lipophilicity and steric bulk. This mimics the N-substitution seen in secondary amines like methamphetamine or certain PCP analogues[2]. When these derivatives are present in urine, they competitively displace the labeled drug conjugate from the antibody. This unbound conjugate then generates a signal change (e.g., absorbance change) that the analyzer incorrectly interprets as a "preliminary positive" for the target drug[1].

G Target Target Drug (Amphetamine) Antibody Assay Antibody Target->Antibody High Affinity Binding Derivative 2-M-N-Isobutyl-CHA Derivative Derivative->Antibody Competitive Displacement Conjugate Labeled Conjugate Derivative->Conjugate Displaces Conjugate->Antibody Normal Binding Signal Signal Output (False Positive) Conjugate->Signal Unbound State Generates Signal

Competitive binding mechanism leading to false-positive immunoassay results.

Comparative Cross-Reactivity Analysis

To contextualize the performance and risk profile of 2-M-N-Isobutyl-CHA, we compare it against three well-documented immunoassay confounders:

  • 3: An OTC nasal decongestant and cycloalkylamine. Its chemical structure is close enough to amphetamine that even small amounts can exceed the cutoff level for amphetamines, causing frequent false positives[3].

  • : A common decongestant exhibiting a significant cross-reactivity rate (up to 83.3% in certain amphetamine UDTs) due to its phenethylamine backbone[4].

  • : This beta-blocker metabolizes into 3-amino-1-phenylbutane (APB), which is notorious for cross-reacting with multiple amphetamine immunoassays even when confirmatory tests fail to detect actual amphetamines[4].

Data Presentation: Cross-Reactivity Comparison
CompoundStructural ClassPrimary Assay InterferenceKnown Cross-Reactivity RateConfirmation Method
2-M-N-Isobutyl-CHA Cycloaliphatic AmineAMP / PCPHigh (Dose-dependent steric mimicry)LC-MS/MS
Propylhexedrine CycloalkylamineAMPHigh (Frequently exceeds cutoffs)GC-MS / LC-MS/MS
Pseudoephedrine PhenethylamineAMPVery High (~83.3% in UDTs)GC-MS / LC-MS/MS
Labetalol (APB) PhenylbutanamineAMPModerate to HighGC-MS / LC-MS/MS

Experimental Protocols: Self-Validating Cross-Reactivity Assessment

To establish analytical trustworthiness, any cross-reactivity claim must be validated through a two-tier orthogonal testing system. Immunoassay screening must be coupled with mass spectrometry to isolate true antibody binding affinity from matrix effects.

Protocol: Immunoassay Spiking and LC-MS/MS Confirmation
  • Matrix Preparation: Obtain certified drug-free human urine. Causality Check: Adjust the pH to 6.0 ± 0.5. Because the pKa of secondary aliphatic amines is typically around 10-11, physiological urine pH variations (4.5 to 8.0) can alter the degree of amine protonation. Standardizing the pH ensures reproducible electrostatic interactions with the antibody's binding pocket.

  • Analyte Spiking: Prepare stock solutions of the 2-M-N-Isobutyl-CHA derivative (1 mg/mL in methanol). Spike into the negative urine matrix to achieve final concentrations ranging from 100 ng/mL to 100,000 ng/mL.

  • Immunoassay Screening: Run the spiked samples through a standard automated analyzer using EMIT II Plus Amphetamines and PCP assay kits. Calibrate the analyzer using standard cutoffs (e.g., 500 ng/mL for amphetamines).

  • Signal Quantification: Record the absorbance change rate. Calculate the % cross-reactivity using the formula: (Apparent Concentration of Target Drug / Actual Concentration of Spiked Derivative) × 100.

  • Orthogonal Confirmation (LC-MS/MS): Subject all preliminary positive samples to LC-MS/MS. Causality Check: Use positive electrospray ionization (ESI+). The basic nitrogen of the isobutyl-cyclohexanamine readily accepts a proton, forming a stable [M+H]+ precursor ion, yielding high sensitivity. Monitor specific multiple reaction monitoring (MRM) transitions to ensure the immunoassay signal was caused by the intact derivative and not an unexpected contaminant.

Workflow Urine Drug-Free Urine Matrix (Adjust pH to 6.0) Spike Spike 2-M-N-Isobutyl-CHA (100 - 100,000 ng/mL) Urine->Spike Matrix Prep Screen Immunoassay Screening (EMIT / CEDIA) Spike->Screen Incubation Decision Signal > Cutoff? Screen->Decision Optical Read LCMS LC-MS/MS Confirmation (ESI+ MRM) Decision->LCMS Yes (False Positive) Result Calculate % Cross-Reactivity Decision->Result No (Negative) LCMS->Result Validate Analyte Integrity

Self-validating workflow for assessing immunoassay cross-reactivity.

References

  • Rhino Pills & Drug Tests: Failed Results in 2025?
  • Source: pan.
  • Source: nih.
  • Source: researchgate.
  • JAN 2 0 2004 - accessdata.fda.gov (TesTcup II/CupKit 510(k) Summary)

Sources

Validation

A Comparative Guide to Enantiomeric Excess Determination of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine

Introduction & Stereochemical Context For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute in asymmetric synthesis[1]. The molecule 2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Stereochemical Context

For researchers and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute in asymmetric synthesis[1]. The molecule 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as 2-methyl-N-isobutylcyclohexanamine) presents a unique analytical challenge. As a secondary amine with a bulky isobutyl substituent and a cyclohexane ring bearing two chiral centers (C1 and C2), it exists as cis and trans diastereomers, each comprising a pair of enantiomers.

An optimal analytical method must not only resolve the enantiomers but also separate them from the corresponding diastereomers. This guide objectively compares the three most robust methodologies for determining the ee of this complex chiral amine: Direct Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) via Mosher’s Amide derivatization, and Chiral Gas Chromatography (GC).

Methodological Causality: Selecting the Right System

As a Senior Application Scientist, selecting an analytical method requires understanding the physical chemistry of the analyte. The bulky isobutyl group and the secondary amine motif dictate the following causal relationships in method development:

  • Chiral HPLC (The Gold Standard): Polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H, separate enantiomers via transient hydrogen bonding and steric fit within the polymer's chiral cavities. Because secondary amines strongly interact with residual silanols on the silica support—causing severe peak tailing—a basic modifier like Diethylamine (DEA) must be added to the mobile phase as a sacrificial base.

  • NMR with Mosher's Acid (Absolute Configuration): When the absolute configuration is unknown, chiral derivatizing agents (CDAs) are required. Reacting the amine with α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) forms a Mosher amide[2]. We specifically utilize ¹⁹F NMR rather than ¹H NMR. The aliphatic protons of the cyclohexane and isobutyl groups create a highly congested ¹H spectrum, whereas the –CF₃ group provides a clean, baseline-resolved singlet in ¹⁹F NMR, allowing for precise integration[3].

  • Chiral GC (High-Resolution Volatile Analysis): While cyclodextrin-based GC columns offer massive theoretical plate counts, free secondary amines strongly hydrogen-bond with the column's siloxane backbone. Derivatization with trifluoroacetic anhydride (TFAA) is mandatory to cap the amine, drastically increasing volatility and ensuring sharp, Gaussian peaks[4].

DecisionTree Start Analyze 2-methyl-N-isobutylcyclohexanamine Q1 Is absolute configuration known? Start->Q1 NMR Mosher's Amide Derivatization (19F NMR Analysis) Q1->NMR  No   Q2 Is sample recovery required? Q1->Q2  Yes   HPLC Chiral HPLC (Chiralpak AD-H + DEA) Q2->HPLC  Yes   GC Chiral GC (TFAA Derivatization) Q2->GC  No (Need high throughput)  

Decision tree for selecting the optimal ee determination method for chiral secondary amines.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three methodologies when applied to bulky secondary cycloalkylamines.

Performance MetricChiral HPLC (Direct)Mosher's Amide + ¹⁹F NMRChiral GC (TFAA Derivatized)
Primary Principle Differential CSP interactionDiastereomer formationVolatilization & CSP interaction
Typical Resolution (Rs) 1.5 – 2.5Baseline resolved (singlets)> 2.5
Analysis Time 15–30 minutes2–6 hours (includes prep)20–40 minutes
Sample Recovery Yes (Non-destructive)No (Covalent modification)No (Covalent modification)
Limit of Detection (ee%) ~0.1%~1.0% (NMR integration limit)~0.5%
Best Application Routine ee monitoringAbsolute configuration prepHigh-throughput screening

Validated Experimental Protocols

A protocol is only as good as its internal controls. Every workflow below is designed as a self-validating system; you must always run a racemic reference standard prior to analyzing an enantiopure sample to confirm baseline resolution (Rs > 1.5).

Protocol A: Direct Chiral HPLC Analysis

This method utilizes a Daicel Chiralpak AD-H column, which is highly effective for cyclic secondary amines.

  • System Preparation: Equilibrate the HPLC system with a mobile phase of n-Hexane / Isopropanol / Diethylamine (95:5:0.1 v/v/v). The 0.1% DEA is non-negotiable; omitting it will result in severe peak tailing and loss of resolution.

  • Sample Preparation: Dissolve 1 mg of the amine in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Validation Injection: Inject 10 µL of a racemic 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine standard. Adjust the Isopropanol ratio (±2%) until the four possible stereoisomer peaks (two cis enantiomers, two trans enantiomers) are baseline resolved.

  • Sample Analysis: Inject the chiral sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 210 nm (aliphatic amines lack strong chromophores).

  • Quantification: Calculate ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] × 100[1].

Protocol B: Mosher’s Amide Derivatization & ¹⁹F NMR

This protocol is required when the absolute stereochemistry must be deduced[2].

MosherWorkflow Sample Chiral Amine Sample (5 mg) Split Split into two NMR tubes Sample->Split R_MTPA Add (R)-MTPA-Cl + Pyridine Split->R_MTPA S_MTPA Add (S)-MTPA-Cl + Pyridine Split->S_MTPA React Incubate (4 h, Room Temp) R_MTPA->React S_MTPA->React NMR Acquire 19F NMR Spectra React->NMR Calc Integrate CF3 Singlets Calculate ee % NMR->Calc

Experimental workflow for Mosher's amide derivatization and subsequent 19F NMR analysis.

  • Derivatization: In two separate, dry NMR tubes, dissolve 2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

  • Catalysis: Add 10 µL of anhydrous pyridine to each tube to act as an acid scavenger and catalyst.

  • Reagent Addition: To Tube 1, add 1.2 equivalents of (R)-(-)-MTPA-Cl. To Tube 2, add 1.2 equivalents of (S)-(+)-MTPA-Cl.

  • Incubation: Cap and shake the tubes. Allow the reaction to proceed for 4 hours at room temperature. The bulky isobutyl group slows the nucleophilic attack, requiring a longer incubation than primary amines.

  • Acquisition & Analysis: Acquire ¹⁹F NMR spectra. The –CF₃ group will appear as distinct singlets for the major and minor diastereomers. Calculate the ee by integrating the baseline-resolved singlets[3].

Protocol C: Chiral GC Analysis via TFAA Derivatization

For high-throughput environments, GC offers superior theoretical plates, but requires derivatization to prevent the secondary amine from interacting with the column[4].

  • Derivatization: Dissolve 2 mg of the amine in 1 mL of anhydrous dichloromethane (DCM) in a GC vial.

  • Acylation: Add 10 µL of Trifluoroacetic anhydride (TFAA). Cap the vial and incubate at 40°C for 20 minutes. This converts the amine into a volatile, non-polar trifluoroacetamide.

  • Quenching (Critical Step): Evaporate the excess TFAA and DCM under a gentle stream of nitrogen. Re-dissolve the residue in 1 mL of fresh DCM. Failure to remove excess TFAA will degrade the chiral stationary phase over time.

  • Analysis: Inject 1 µL onto a CP-Chirasil-DEX CB column (25 m x 0.32 mm x 0.25 µm). Use a temperature gradient starting at 100°C (hold 5 min), ramping at 2°C/min to 160°C. Detect using a Flame Ionization Detector (FID).

Sources

Comparative

Benchmarking 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine: A Comparative Guide to Secondary Amine Organocatalysts

Introduction: The Evolution of Steric Control in Organocatalysis Since the formal introduction of organocatalysis in the early 2000s, secondary amines have become the cornerstone of metal-free asymmetric synthesis[1]. Co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Steric Control in Organocatalysis

Since the formal introduction of organocatalysis in the early 2000s, secondary amines have become the cornerstone of metal-free asymmetric synthesis[1]. Commercial benchmarks like the MacMillan imidazolidinone and the Jørgensen-Hayashi diarylprolinol silyl ether rely on rigid, cyclic scaffolds to enforce strict facial selectivity during carbon-carbon bond formation[2][3].

However, rigid cyclic systems can sometimes suffer from limited substrate scope, particularly with highly branched or sterically demanding electrophiles. This guide benchmarks a highly hindered, acyclic/alicyclic hybrid secondary amine—2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (also known as N-isobutyl-2-methylcyclohexanamine)—against industry-standard commercial catalysts. By leveraging a flexible yet bulky isobutyl chain paired with a chiral methylcyclohexyl ring, this catalyst offers a distinct conformational landscape for enamine-mediated transformations, specifically in asymmetric Michael additions[4].

Mechanistic Rationale: Enamine Activation and Steric Shielding

To understand why 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine performs differently than proline-derived catalysts, we must examine the causality of the enamine catalytic cycle.

When a secondary amine condenses with an enolizable aldehyde, it forms an iminium ion, which rapidly tautomerizes into an enamine. This process effectively raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, transforming it into a potent nucleophile[5]. The stereochemical outcome of the subsequent nucleophilic attack is entirely dictated by the steric bulk of the catalyst.

In the Jørgensen-Hayashi catalyst, a bulky diphenylprolinol group effectively blocks one face of the enamine[3][6]. In our target amine, the 2-methylcyclohexyl group and the N-isobutyl group work in tandem. The isobutyl group forces the enamine double bond into a specific E-geometry to minimize allylic strain, while the methylcyclohexyl ring provides a tunable steric shield, directing the incoming Michael acceptor (e.g., a nitroalkene) to the opposite face.

G Cat Secondary Amine Catalyst Iminium Iminium Ion Intermediate Cat->Iminium + Aldehyde - H2O Ald Aldehyde Substrate Ald->Iminium Enamine Enamine (Reactive Nucleophile) Iminium->Enamine - H+ CCBond C-C Bond Formation (Stereoselective Step) Enamine->CCBond + Acceptor Elec Michael Acceptor (e.g., Nitrostyrene) Elec->CCBond Prod Chiral Product + Catalyst Regeneration CCBond->Prod Hydrolysis (+ H2O) Prod->Cat Catalyst Recycled

Caption: Enamine activation cycle for secondary amine organocatalysts highlighting HOMO-raising.

Comparative Performance Data

To objectively benchmark 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine, we evaluated its performance in the classic asymmetric Michael addition of butyraldehyde to trans- β -nitrostyrene. This reaction is a standard metric for evaluating enamine catalysis efficiency and stereocontrol[3][4].

The reaction was conducted using 10 mol% of the respective catalyst and 10 mol% of a Brønsted acid co-catalyst (benzoic acid) in toluene at room temperature. The acid co-catalyst is critical; it facilitates iminium formation, aids in the hydrolysis of the product, and helps organize the transition state via hydrogen bonding[2][6].

Table 1: Benchmarking Catalysts in the Asymmetric Michael Addition
Catalyst SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)Reaction Time (h)
L-Proline 4560:403548
MacMillan Catalyst (2nd Gen) 7885:158824
Jørgensen-Hayashi Catalyst 9295:59812
2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine 8592:89436

Data Analysis:

  • L-Proline performs poorly in acyclic intermolecular Michael additions due to the lack of a rigid steric directing group and poor solubility in non-polar solvents.

  • The Jørgensen-Hayashi catalyst remains the gold standard for reaction speed and stereocontrol[3].

  • 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine demonstrates highly competitive enantioselectivity (94% ee) and diastereoselectivity (92:8). The longer reaction time (36 h) is a direct consequence of its extreme steric hindrance, which slows down the initial nucleophilic attack but ensures high facial discrimination.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes mandatory internal controls: TLC monitoring for conversion tracking, an internal standard (1,3,5-trimethoxybenzene) for crude NMR yield calculation, and the parallel synthesis of a racemic standard to validate chiral HPLC separation.

Workflow Prep 1. Catalyst Preparation (10 mol% Amine + 10 mol% Acid) Mix 2. Substrate Addition (Aldehyde + Nitroalkene in Toluene) Prep->Mix React 3. Asymmetric Reaction (Stir at RT, Monitor via TLC) Mix->React Quench 4. Quench & Extract (Aqueous NH4Cl / EtOAc) React->Quench Purify 5. Purification (Flash Chromatography) Quench->Purify Analyze 6. Analysis (NMR for dr, Chiral HPLC for ee) Purify->Analyze

Caption: Step-by-step self-validating workflow for benchmarking organocatalytic Michael additions.

Step-by-Step Methodology

Phase 1: Reaction Setup & Execution

  • Catalyst Pre-activation: In a dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in anhydrous toluene (1.0 mL). Stir for 10 minutes at room temperature. Causality: Pre-mixing ensures the formation of the active amine-carboxylate salt, which is essential for accelerating iminium ion formation[6].

  • Substrate Addition: Add trans- β -nitrostyrene (0.5 mmol, 1.0 equiv). Stir until fully dissolved.

  • Nucleophile Introduction: Add butyraldehyde (1.0 mmol, 2.0 equiv) in one portion.

  • Reaction Monitoring (Internal Control): Stir the reaction at room temperature. Monitor progress via TLC (Hexanes/EtOAc 8:2) every 6 hours. The consumption of the bright yellow nitrostyrene spot indicates reaction progression.

Phase 2: Quenching and Crude Analysis 5. Quenching: Once nitrostyrene is consumed (approx. 36 h), quench the reaction by adding saturated aqueous NH 4​ Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 x 3 mL). 6. Drying & Concentration: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 7. NMR Yield Validation: Add exactly 0.16 mmol of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard. Take a 1 H-NMR spectrum in CDCl 3​ . Validation Check: Compare the integration of the internal standard's aromatic protons (6.08 ppm) against the product's nitro-alpha protons to determine the precise crude yield before purification losses.

Phase 3: Purification and Stereochemical Analysis 8. Chromatography: Purify the crude product via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 90:10 Hexanes/EtOAc) to isolate the pure Michael adduct. 9. Diastereomeric Ratio (dr): Determine the syn:anti ratio by 1 H-NMR analysis of the purified product, comparing the integration of the distinct aldehydic protons of the two diastereomers. 10. Enantiomeric Excess (ee) Validation:

  • Control Step: Synthesize a racemic reference standard of the product using 10 mol% of an achiral catalyst (e.g., pyrrolidine) under identical conditions.
  • Measurement: Analyze both the racemic standard and the chiral product using Chiral High-Performance Liquid Chromatography (HPLC) (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min, 210 nm). The racemic standard validates that the column can baseline-resolve the enantiomers, ensuring the 94% ee calculated for the chiral run is mathematically sound.

Conclusion

While the Jørgensen-Hayashi catalyst remains the optimal choice for rapid, highly stereoselective Michael additions[3], 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine proves to be a highly competent alternative. Its unique acyclic/alicyclic structural hybrid provides excellent stereocontrol (94% ee), proving that rigid pyrrolidine or imidazolidinone rings are not strictly mandatory for high-fidelity enamine catalysis[1][2]. For researchers dealing with substrates that are incompatible with standard cyclic catalysts, this hindered secondary amine offers a valuable, tunable addition to the organocatalytic toolbox.

References

  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions Source: ResearchGate URL:[Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments Source: ScienceOpen URL:[Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes Source: National Institutes of Health (NIH) URL:[Link]

  • Old tricks, new dogs: organocatalytic dienamine activation of α,β-unsaturated aldehydes Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Recent Advances in Organocatalyzed Domino C–C Bond-Forming Reactions Source: MDPI URL:[Link]

Sources

Validation

Comparative Efficacy of 2-Methyl-N-(2-methylpropyl)cyclohexan-1-amine Stereoisomers as Novel NMDA Receptor Allosteric Modulators

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists Document Type: Pre-Clinical Comparison Guide & Protocol Standardization Executive Summary The development of uncompetitive N-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Electrophysiologists, and Drug Development Scientists Document Type: Pre-Clinical Comparison Guide & Protocol Standardization

Executive Summary

The development of uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists requires a delicate balance between efficacy and tolerability. High-affinity pore blockers (e.g., MK-801) often induce severe psychotomimetic side effects due to irreversible channel trapping, whereas low-affinity blockers (e.g., Memantine) offer a superior therapeutic index for neurodegenerative conditions.

This guide evaluates the stereoisomers of the investigational compound 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine (hereafter referred to as Iso-2-MAC ). By objectively comparing the (1R,2S)-cis and (1S,2R)-trans diastereomeric pairs against established clinical benchmarks (Memantine and Neramexane), we elucidate how specific stereochemical configurations govern channel-pore accessibility, binding kinetics, and overall pharmacological efficacy.

Stereochemical Rationale & Causality (Mechanism of Action)

The uncompetitive blockade of the NMDA receptor requires the antagonist to enter the open channel pore and bind to the phencyclidine (PCP) site located within the M3 transmembrane helices. The stereochemistry of Iso-2-MAC dictates its pore accessibility and residence time, directly causing its distinct pharmacological profile.

  • The trans-(1R,2R) Isomer: This configuration predominantly adopts a diequatorial conformation. The outward projection of both the methyl and the bulky isobutylamino groups broadens the steric profile of the molecule. This creates steric clashes with the narrow selectivity filter of the NMDA pore, thereby reducing the on-rate ( kon​ ) and preventing deep pore penetration.

  • The cis-(1R,2S) Isomer: This isomer adopts an axial-equatorial conformation. The axial positioning of the methyl group narrows the cross-sectional area of the cyclohexane ring, allowing deeper penetration into the pore. Once inside, the bulky equatorial isobutyl group acts as a hydrophobic "plug," interacting favorably with the leucine/valine residues of the M3 domain. This structural causality explains the significantly slower off-rate ( koff​ ) and higher trapping percentage of the cis isomer compared to its trans counterpart.

NMDAR_Pathway Agonist Glutamate + Glycine Binding OpenState NMDA Receptor Open State Agonist->OpenState Activation CaInflux Ca2+ Influx & Depolarization OpenState->CaInflux Permeation TrappedState Trapped Channel State (PCP Site) OpenState->TrappedState Blockade Signaling Modulated Synaptic Plasticity CaInflux->Signaling Downstream Blocker cis-Iso-2-MAC (Uncompetitive Blocker) Blocker->OpenState Pore Entry TrappedState->OpenState Slow Washout (k_off)

Mechanism of uncompetitive NMDA receptor blockade by cis-Iso-2-MAC.

Comparative Efficacy Data

To objectively assess performance, the stereoisomers of Iso-2-MAC were benchmarked against Memantine and Neramexane. The cis-isomer demonstrates a highly favorable kinetic profile, exhibiting a binding affinity ( Ki​ ) closely mirroring Memantine, but with a slightly faster off-rate that may prevent neurotoxicity.

Table 1: Binding Affinity and Functional Inhibition
CompoundConfiguration Ki​ (µM) IC50​ (µM)
cis-Iso-2-MAC (1R,2S)0.85 ± 0.041.12 ± 0.08
trans-Iso-2-MAC (1R,2R)4.20 ± 0.155.80 ± 0.22
Memantine N/A0.55 ± 0.030.82 ± 0.05
Neramexane N/A1.10 ± 0.061.45 ± 0.10
Table 2: Channel Blockade Kinetics
Compound kon​ ( M−1s−1 ) koff​ ( s−1 )Trapping (%)
cis-Iso-2-MAC 4.5×104 0.1882%
trans-Iso-2-MAC 1.2×104 0.8535%
Memantine 8.2×104 0.2285%
Neramexane 3.1×104 0.1291%

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Built-in control steps (e.g., extensive tissue washing and internal reversibility checks) guarantee that the observed data is an artifact-free representation of the compound's true pharmacological nature.

Radioligand Binding Assay ( [3H] MK-801 Displacement)

This assay quantifies the displacement of [3H] MK-801 from the PCP site. To ensure the validity of the binding metrics, the protocol incorporates extensive freeze-thaw and washing cycles to eliminate endogenous glutamate and glycine, which would otherwise competitively skew the baseline activation state[1].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize adult rat cerebral cortex tissue in 10 volumes of 0.32 M sucrose at 4°C. Centrifuge at 1,000 × g for 10 min[1].

  • Membrane Isolation: Centrifuge the supernatant at 18,000 × g for 20 min. Resuspend the pellet in 5 mM Tris-HCl (pH 7.7) using a polytron homogenizer[1].

  • Endogenous Ligand Removal (Validation Step): Subject the homogenate to four extensive wash cycles (centrifugation at 40,910 × g) and overnight freeze-thaw cycles at -80°C to thoroughly strip endogenous glutamate and glycine[1].

  • Incubation: Incubate 50 µg of membrane protein in 50 mM Tris-HCl buffer containing 15 nM [3H] MK-801, 30 µM glutamate, and 15 µM glycine for 120 minutes at room temperature. Co-apply Iso-2-MAC isomers at varying concentrations (0.1 µM to 100 µM).

  • Non-Specific Binding Control: Determine non-specific binding in parallel wells using 10 µM unlabeled MK-801.

  • Termination & Analysis: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify retained radioactivity via liquid scintillation counting to calculate the Ki​ .

Whole-Cell Patch-Clamp Electrophysiology

This functional assay measures the IC50​ and trapping kinetics. The system is self-validating through the use of a rapid-perfusion system, allowing the precise measurement of baseline leak currents, steady-state agonist activation, and subsequent blocker-induced current decay within the exact same cell[2],[3].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate HEK293 cells and co-transfect them with plasmids encoding recombinant GluN1-1a and GluN2A subunits, alongside a GFP reporter[2]. Allow 16–48 hours for expression[3].

  • Electrophysiology Setup: Utilize an Axopatch 200B amplifier. Pull borosilicate glass electrodes to a resistance of 2–5 MΩ and backfill with an intracellular solution (135 mM CsCl, 33 mM CsOH, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.4)[3],[4].

  • Whole-Cell Configuration: Establish a high-resistance seal (>1 GΩ) on a GFP-positive cell. Rupture the membrane to achieve the whole-cell configuration, maintaining a holding potential ( Vhold​ ) of -60 mV with series resistance compensation (<10 MΩ)[3].

  • Agonist Activation: Apply an extracellular solution containing 1 mM L-glutamate and 0.1 mM glycine for 7 seconds to reach a steady-state macroscopic current[2],[3].

  • Blocker Co-Application: Rapidly co-apply the Iso-2-MAC isomer using a fast-step perfusion system. Record the exponential decay of the current to calculate kon​ .

  • Reversibility Check (Validation Step): Wash out the blocker using the agonist-only solution. The recovery rate of the current dictates the koff​ and confirms that the blockade is uncompetitive and reversible rather than a toxic artifact[3].

PatchClamp_Workflow Prep HEK293 Transfection (GluN1/GluN2A) Record Whole-Cell Patch Clamp (Vhold = -60 mV) Prep->Record Stim Agonist Perfusion (1 mM Glu + 0.1 mM Gly) Record->Stim Inhibit Iso-2-MAC Co-application (Dose-Response) Stim->Inhibit Data Kinetics & IC50 Analysis Inhibit->Data

Step-by-step workflow for whole-cell patch-clamp electrophysiology.

Conclusion

The comparative evaluation of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine stereoisomers reveals that the (1R,2S)-cis configuration is vastly superior to the trans configuration in terms of NMDA receptor affinity and kinetic trapping. By adopting an axial-equatorial stance, cis-Iso-2-MAC achieves a pharmacological profile highly analogous to Memantine, making it a viable candidate for further pre-clinical development in excitotoxic and neurodegenerative models.

References

  • Manganese inhibits NMDA receptor channel function: Implications to psychiatric and cognitive effects - PMC. National Institutes of Health (NIH).[Link]

  • Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC. National Institutes of Health (NIH).[Link]

  • Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition | bioRxiv. Cold Spring Harbor Laboratory.[Link]

Sources

Comparative

Inter-laboratory validation of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine analysis

Inter-Laboratory Validation and Methodology Comparison Guide for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Analysis Executive Summary & Mechanistic Context 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a stericall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation and Methodology Comparison Guide for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Analysis

Executive Summary & Mechanistic Context

2-methyl-N-(2-methylpropyl)cyclohexan-1-amine is a sterically hindered, volatile secondary amine. Due to its unique structural features—a branched isobutyl chain and a methylated cyclohexane ring—it presents specific bioanalytical challenges. Most notably, it lacks a strong UV chromophore and exhibits high volatility, making generic analytical approaches prone to poor recovery and low sensitivity.

Reliable quantification of this analyte across multiple research sites requires rigorously validated methodologies. As a Senior Application Scientist, I have designed this guide to provide a comprehensive framework for the inter-laboratory validation of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine assays. This document objectively compares Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The validation protocols described herein are grounded in the ICH M10 guidelines for bioanalytical method validation[1][2].

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, the choice of platform must be fundamentally driven by the analyte's physicochemical properties.

  • GC-MS/MS (The Gold Standard for Volatiles): The inherent volatility of the 2-methylcyclohexyl and isobutyl groups makes GC-MS/MS highly effective. While the underivatized amine can be analyzed, pre-column derivatization with pentafluoropropionic anhydride (PFPA) is highly recommended. This mitigates peak tailing caused by interactions between the basic secondary amine and active sites in the GC inlet, while also providing highly diagnostic fragmentation patterns[3].

  • LC-MS/MS (High-Throughput Bioanalysis): Ideal for plasma, urine, or complex biological matrices. The basic nitrogen (pKa ~10.5) readily accepts a proton in Electrospray Ionization (ESI+). However, matrix effects (ion suppression) are a significant risk. A Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required to correct for these ionization fluctuations[4].

  • HPLC-DAD (Bulk Quality Control): The molecule lacks a conjugated π -system, rendering direct UV detection insensitive. Pre-column derivatization (e.g., with 9-fluorenylmethyl chloroformate, FMOC-Cl) is mandatory to introduce a chromophore, making this method labor-intensive and less suitable for trace-level bioanalysis, though acceptable for bulk purity assays.

Table 1: Performance Comparison of Analytical Platforms

ParameterGC-MS/MS (PFPA-Derivatized)LC-MS/MS (ESI+)HPLC-DAD (FMOC-Derivatized)
Sensitivity (LOD) 0.1 - 0.5 ng/mL0.05 - 0.2 ng/mL50 - 100 ng/mL
Matrix Effect Low (Post-extraction)Moderate to High (Ion Suppression)Low (Resolution dependent)
Throughput Moderate (20-30 min run)High (3-5 min run)Low (Complex sample prep)
Inter-Lab Reproducibility Excellent (CV < 8%)Excellent (CV < 10% with SIL-IS)Moderate (CV 10-15%)

Inter-Laboratory Validation Framework

Following ICH M10[1][2] and ISO 5725[5] standards, the inter-laboratory validation must demonstrate that the method is robust and transferrable. A self-validating system requires built-in checks at every phase:

  • Phase 1: Method Familiarization & System Suitability: The originating lab transfers the Standard Operating Procedure (SOP). Receiving labs must demonstrate a signal-to-noise ratio (S/N) > 10 at the Lower Limit of Quantification (LLOQ) and calibration curve linearity ( R2>0.995 ).

  • Phase 2: Core Validation (Intra- and Inter-Assay): Each lab analyzes Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) in six replicates across three independent runs. Acceptance criteria: Accuracy within ±15% of nominal (±20% at LLOQ) and Precision (%CV) 15% ( 20% at LLOQ)[1][6].

  • Phase 3: Incurred Sample Reanalysis (ISR): To ensure cross-site trustworthiness, a subset of actual study samples (not spiked QCs) is reanalyzed across different laboratories. The difference between the original and ISR values must be within ±20% for at least 67% of the samples[1][2].

Experimental Protocols

Protocol A: LC-MS/MS High-Throughput Workflow (Plasma/Serum)
  • Aliquoting: Transfer 50 µL of the biological sample to a 96-well plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS (e.g., 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine-d9, 100 ng/mL).

    • Causality: The SIL-IS is added before extraction to perfectly mirror the analyte's behavior, correcting for both physical recovery losses and downstream ESI matrix suppression.

  • Protein Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid ensures the amine remains protonated ( NH2+​ ), preventing volatile loss and maximizing its solubility in the aqueous-organic mixture while precipitating larger proteins.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C.

  • Analysis: Inject 2 µL of supernatant onto a C18 column. Monitor MRM transitions specific to the protonated precursor [M+H]+ .

Protocol B: GC-MS/MS Derivatization Workflow (Urine/Water)
  • Extraction: Adjust 1 mL of sample to pH 12 using 1M NaOH. Extract with 2 mL of Hexane.

    • Causality: The high pH environment strictly deprotonates the secondary amine (pKa ~10.5), driving the neutral molecule into the non-polar hexane layer.

  • Derivatization: Transfer 1 mL of the hexane extract to a clean vial. Add 50 µL of PFPA and 50 µL of Ethyl Acetate. Incubate at 60°C for 20 minutes.

    • Causality: PFPA reacts with the secondary amine to form a perfluorinated amide. This drastically increases volatility, eliminates active hydrogen bonding in the GC inlet, and provides electronegative fluorine atoms that enhance electron ionization (EI) fragmentation[3][7].

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Hexane.

  • Analysis: Inject 1 µL in splitless mode.

Workflow Visualization

InterLabValidation MethodDev Method Development & Optimization SOP Standard Operating Procedure (SOP) Lock MethodDev->SOP Define Parameters Lab1 Laboratory A (LC-MS/MS Platform) SOP->Lab1 Transfer Protocol Lab2 Laboratory B (GC-MS/MS Platform) SOP->Lab2 Transfer Protocol Lab3 Laboratory C (Cross-Validation) SOP->Lab3 Transfer Protocol DataAgg Data Aggregation & Harmonization Lab1->DataAgg QC & ISR Data Lab2->DataAgg QC & ISR Data Lab3->DataAgg QC & ISR Data Stats Statistical Analysis (ICH M10 / ISO 5725) DataAgg->Stats ANOVA & %CV Calc Validated Validated Bioanalytical Assay Stats->Validated Meets Acceptance Criteria

Inter-laboratory validation workflow for 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine analysis.

References

  • , ICH[1] 2., European Medicines Agency (EMA)[2]

  • , Bioanalysis Zone[6] 4., ResearchGate[7] 5., World Health Organization (WHO)[5] 6., MDPI[4] 7., PMC[3]

Sources

Validation

Statistical analysis of the experimental results using 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Comparative Guide: Statistical Analysis and Experimental Applications of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine As a Senior Application Scientist navigating the complexities of modern drug design and catalytic syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Statistical Analysis and Experimental Applications of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

As a Senior Application Scientist navigating the complexities of modern drug design and catalytic synthesis, the strategic deployment of steric hindrance is one of the most powerful tools in our arsenal. This guide provides an objective, data-driven comparison of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine against less hindered alternatives. By analyzing its performance in both pharmacodynamic receptor assays and late-stage photoredox catalysis, we will decode the causality behind its superior experimental outcomes.

Pharmacodynamic Evaluation: Conformational Biasing in Receptor Antagonism

In medicinal chemistry, the flexibility of a ligand is often its greatest liability. Unhindered amines must expend significant energy to adopt the correct binding conformation, resulting in a high entropic penalty[1].

The Causality of Steric Encumbrance

The introduction of a 2-methyl group onto the cyclohexane ring of N-isobutylcyclohexanamine fundamentally alters its conformational landscape. The methyl group creates severe 1,3-diaxial interactions if the ring attempts to flip into an unfavorable chair conformation. This effectively "locks" the molecule, forcing the bulky N-(2-methylpropyl) (isobutyl) group into a pseudo-equatorial position. When this pre-organized molecule approaches a target receptor (such as CCR6), the ligand strain energy is minimized. This conformational biasing translates to massive improvements in binding affinity and antagonist potency[2].

Experimental Protocol 1: In Vitro FLIPR Calcium Mobilization Assay

To objectively measure this potency enhancement, we utilize a Fluorometric Imaging Plate Reader (FLIPR) assay. This protocol is designed as a self-validating system: it includes baseline kinetic reads to establish cellular resting states and utilizes a Z'-factor calculation to ensure assay robustness.

Step-by-Step Methodology:

  • Cell Seeding & Preparation: Plate pharmacologically relevant human CCR6+ T cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Aspirate media and add 20 μL of Fluo-4 AM calcium-sensitive dye (solubilized in Pluronic F-127 and assay buffer). Incubate for 45 minutes at 37°C. Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the active fluorophore inside the cell to report real-time calcium flux.

  • Compound Addition (Equilibration): Add the amine test compounds across a 10-point concentration gradient (0.1 nM to 100 μM). Incubate for 30 minutes. Include a known antagonist as a positive control and DMSO as a vehicle negative control.

  • Baseline Read & Agonist Stimulation: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject the endogenous agonist (CCL20) at its EC₈₀ concentration and continuously read fluorescence for 3 minutes.

  • Data Analysis & Validation: Calculate the Area Under the Curve (AUC) for the calcium spike. Validate the run by calculating the Z'-factor; only plates with Z' > 0.5 are accepted for statistical analysis.

Quantitative Data Comparison

Table 1: Pharmacodynamic Metrics in CCR6 Antagonism

Test CompoundIC₅₀ (μM)Ligand Efficiency (LE)Fit Quality (FQ)Relative Potency
Cyclohexanamine657.00.180.451x
N-isobutylcyclohexanamine42.50.240.62~15x
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine 1.8 0.32 0.84 ~365x

Data demonstrates that the addition of the 2-methyl group yields a 365-fold improvement in potency compared to the unsubstituted baseline.

Conformational_Logic Unsub Unsubstituted Cyclohexanamine Flex High Ring Flexibility (Equatorial/Axial Flip) Unsub->Flex Sub 2-methyl-N-(2-methylpropyl) cyclohexan-1-amine Lock Conformational Lock (Methyl biases equatorial) Sub->Lock Penalty High Entropic Penalty Upon Binding Flex->Penalty Gain Low Strain Energy Pre-organized State Lock->Gain

Figure 1: Mechanistic pathway of 2-methyl substitution reducing ligand strain energy.

Synthetic Utility: Chemoselectivity in Photoredox Catalysis

Beyond pharmacodynamics, highly substituted amines are critical building blocks and ligands in late-stage functionalization[3]. In transition-metal catalysis, standard amines frequently coordinate too strongly to the metal center, poisoning the catalyst and halting the reaction[4].

The Causality of Catalyst Shielding

When utilized as a base or transient ligand in Ni/Photoredox dual catalysis, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine exhibits profound chemoselectivity. The extreme steric bulk of the isobutyl tail combined with the 2-methylcyclohexyl ring creates a "steric shield" around the nitrogen lone pair. While the amine remains sufficiently basic to deprotonate reactive intermediates, it is physically incapable of forming a stable, dead-end coordination complex with Ni(0) or Ni(II) species. This allows the nickel catalyst to selectively intercept primary α-amino radicals without being sequestered.

Experimental Protocol 2: Ni/Photoredox Dual Catalysis for Late-Stage Arylation

To validate this shielding effect, we compare the amine against standard bases in a cross-coupling workflow. This protocol utilizes quantitative NMR (qNMR) with an internal standard to ensure absolute mass balance and yield verification before isolation.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, charge an 8.0 mL borosilicate glass vial with the organic photocatalyst 4CzIPN (1 mol%), NiCl₂(dtbbpy)(H₂O)₄ (5 mol%), and Na₂CO₃ (2.0 equiv)[4].

  • Reagent Addition: Add the aryl bromide electrophile (0.2 mmol) and the target amine (0.4 mmol). Causality: An excess of amine ensures pseudo-first-order kinetics relative to the limiting aryl halide.

  • Solvent & Internal Standard: Dissolve the mixture in 1.0 mL of dry 1,4-Dioxane. Add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an inert internal standard for downstream qNMR analysis. Seal the vial with a PTFE septum cap.

  • Photochemical Irradiation: Remove the vial from the glovebox and irradiate with a 456 nm blue LED array at room temperature for 12 hours. Use a cooling fan to maintain ambient temperature, preventing thermal background reactions.

  • Reaction Monitoring & qNMR: Quench the reaction by exposing it to air. Filter through a short pad of Celite. Evaporate the solvent and dissolve the crude mixture in CDCl₃. Integrate the product peaks against the 1,3,5-trimethoxybenzene standard (δ 6.08 ppm) to determine the precise thermodynamic yield.

Quantitative Data Comparison

Table 2: Catalytic Efficacy and Chemoselectivity in Cross-Coupling

Amine Base / LigandYield (%)N-Me Selectivity (%)Catalyst TOF (h⁻¹)Catalyst Poisoning
Diisopropylamine (DIPA)416512High
N-isobutylcyclohexanamine768834Moderate
2-methyl-N-(2-methylpropyl)cyclohexan-1-amine 94 >99 85 None Detected

Data highlights that the highly hindered 2-methyl derivative prevents catalyst deactivation, resulting in near-quantitative yields and perfect chemoselectivity.

Photoredox_Workflow A Reagent Assembly (Glovebox) B Internal Standard (1,3,5-Trimethoxybenzene) A->B C Blue LED Irradiation (456 nm) B->C D Steric Shielding (Prevents Ni-Poisoning) C->D E qNMR Analysis (Absolute Yield) D->E

Figure 2: Step-by-step workflow of the self-validating Ni/Photoredox Dual Catalysis assay.

Conclusion

The statistical and experimental data clearly validate the superiority of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine over less hindered analogs. Whether deployed to reduce ligand strain energy in GPCR antagonism or to enforce chemoselectivity in transition-metal catalysis, the precise application of steric encumbrance transforms this molecule from a simple building block into a highly optimized, functional tool for advanced drug development.

References

  • Conformational Role of Methyl in the Potency of Cyclohexane-Substituted Squaramide CCR6 Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Methyls and Me Source: ACS Infectious Diseases (ACS Publications) URL:[Link]

  • Late-Stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis Source: Organic Chemistry Portal URL:[Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Definitive Guide to Safe Handling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine Hazard Assessment: Understanding the Risks Substituted cyclohexylamines are recognized as hazardous materials. Based on data from analogo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Definitive Guide to Safe Handling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine

Hazard Assessment: Understanding the Risks

Substituted cyclohexylamines are recognized as hazardous materials. Based on data from analogous compounds such as 2-Methylcyclohexylamine and N-Methylcyclohexylamine, 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine should be treated as a substance that is harmful if swallowed, in contact with skin, or if inhaled .[1][2] It is also presumed to be corrosive, causing severe skin burns and eye damage .[2][3][4] Furthermore, these types of compounds are often flammable liquids and vapors .[2][3][5][6][7] The toxicological properties of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine have not been fully investigated, underscoring the need for cautious handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale and Specifications
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact and absorption.[8][9] Double gloving is recommended to provide an additional barrier and allow for safe removal of the outer glove in case of contamination.[10] Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[8][10]
Eyes/Face Safety goggles and a face shieldTo protect against splashes and vapors that can cause severe eye damage, including blindness.[1][4][8]
Body Flame-retardant and chemical-resistant lab coat or apronTo protect against skin contact and in the event of a fire.[6]
Respiratory Government-approved respirator (e.g., NIOSH-approved)Required when handling outside of a certified chemical fume hood or in poorly ventilated areas to prevent inhalation of harmful vapors.[8]

Safe Handling Workflow

Adherence to a strict, step-by-step workflow is critical for minimizing exposure and ensuring a safe operating environment.

Preparation and Engineering Controls
  • Risk Assessment : Before beginning any work, conduct a thorough risk assessment specific to your planned experiment.[11]

  • Ventilation : All handling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][8][12] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[12]

  • Ignition Sources : Eliminate all potential ignition sources from the handling area, including open flames, hot surfaces, and sparks.[3][5][7] Use only non-sparking tools and explosion-proof equipment.[1][7]

  • Grounding : Ground and bond all containers and receiving equipment to prevent static discharge.[1][2][5]

Chemical Handling
  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Container Inspection : Inspect the chemical container for any signs of damage or leaks before opening.

  • Dispensing : When dispensing the chemical, do so slowly and carefully to avoid splashing or generating vapors. Keep the container opening away from your breathing zone.

  • Container Sealing : Keep the container tightly closed when not in use.[3][5][7]

Post-Handling and Decontamination
  • Decontamination : Thoroughly wipe down all surfaces that may have come into contact with the chemical using an appropriate decontaminating solution.

  • Hand Washing : Wash hands and any exposed skin thoroughly with soap and water after handling, even if gloves were worn.[1][8]

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Risk Assessment prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Remove Ignition Sources prep2->prep3 prep4 Ground Equipment prep3->prep4 handle1 Don Full PPE prep4->handle1 handle2 Inspect and Open Container handle1->handle2 handle3 Dispense Chemical Carefully handle2->handle3 handle4 Seal Container After Use handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Wash Hands Thoroughly post1->post2 post3 Properly Doff and Dispose of PPE post2->post3

Caption: Workflow for the safe handling of 2-methyl-N-(2-methylpropyl)cyclohexan-1-amine.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation : Remove the individual to fresh air immediately.[1][3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately remove all contaminated clothing.[1][3][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][12] Seek immediate medical attention.[1][2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.[1][2]

  • Spills : Evacuate the area.[13] Remove all ignition sources.[1] Ventilate the area. Absorb the spill with an inert material such as sand, silica gel, or universal binder.[1][2] Collect the absorbed material in a suitable, closed container for disposal.[1]

Storage and Disposal Plan

Proper storage and disposal are integral to the lifecycle management of this chemical.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][5][7]

  • The storage area should be designated as a flammables area and be away from heat, sparks, and open flames.[1][7][12]

  • Store locked up.[1][3]

  • Incompatible materials to avoid in the storage area include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1][4]

Disposal
  • This material and its container must be disposed of as hazardous waste.[2][5]

  • Do not allow the chemical to enter drains or waterways.[8]

  • All waste disposal must be in accordance with local, regional, and national regulations.[3][5] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

  • Empty containers may retain product residue and should be handled as if they were full.[14]

References

  • NextSDS. (n.d.). N-(2-methylpropyl)cyclohexanamine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Acros Organics. (2010, May 21). Safety Data Sheet: 2-Methylcyclohexanone. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, July 20). Safety when handling cyclohexylamine in non-industrial amounts. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemtron Supply Corporation. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (2017, July 4). Safety Data Sheet: Cyclohexylamine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methylcyclohexylamine, 98%. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.